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  • Product: 1-(Oxane-4-carbonyl)piperazine hydrochloride
  • CAS: 1311317-59-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Oxane-4-carbonyl)piperazine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(Oxane-4-carbonyl)piperazine hydrochloride, also know...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Oxane-4-carbonyl)piperazine hydrochloride, also known as piperazin-1-yl(tetrahydro-2H-pyran-4-yl)methanone hydrochloride. This document delves into its chemical structure, synthesis, characterization, and its emerging role as a valuable scaffold in medicinal chemistry. The insights herein are curated to empower researchers in leveraging this compound for the development of novel therapeutics.

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[1][2] Its prevalence is due to the unique physicochemical properties it imparts to a molecule. The two nitrogen atoms of the piperazine ring offer opportunities for substitution, allowing for the fine-tuning of a compound's polarity, basicity, and ability to form hydrogen bonds. These properties can significantly enhance a drug candidate's aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

1-(Oxane-4-carbonyl)piperazine hydrochloride incorporates a tetrahydropyran (oxane) moiety, another important saturated heterocycle. This addition further modulates the molecule's properties, making it a valuable and versatile building block for creating highly selective receptor modulators and kinase inhibitors, particularly for targets within the central nervous system.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(Oxane-4-carbonyl)piperazine hydrochloride combines the piperazine and tetrahydropyran rings through a stable amide linkage. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Chemical Structure:

  • IUPAC Name: piperazin-1-yl(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

  • Synonyms: 1-(Oxane-4-carbonyl)piperazine HCl, 1-(Tetrahydropyran-4-carbonyl)piperazine HCl

  • CAS Number: 1414330-85-7 (for the free base)

  • Molecular Formula: C₁₀H₁₉ClN₂O₂

  • Molecular Weight: 234.72 g/mol

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₁₀H₁₉ClN₂O₂Calculated
Molecular Weight 234.72 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and polar organic solventsInferred from structure
Stability More stable as a hydrochloride salt compared to the free base[5]

Synthesis and Purification

The synthesis of 1-(Oxane-4-carbonyl)piperazine hydrochloride is typically achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry. This process is reliable and scalable, making the compound accessible for both laboratory research and larger-scale production.

General Synthesis Pathway

The most common synthetic route involves the acylation of piperazine with tetrahydropyran-4-carboxylic acid or its activated form, such as an acyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine Piperazine Coupling Amide Coupling Piperazine->Coupling THP_acid Tetrahydropyran-4-carboxylic Acid Activation Acid Activation (e.g., SOCl₂ or EDC/HOBt) THP_acid->Activation Step 1 Activated_Acid Acyl Chloride or Activated Ester Activation->Activated_Acid Free_Base Free Base Product Coupling->Free_Base Salt_Formation Salt Formation (HCl in ether or alcohol) Final_Product 1-(Oxane-4-carbonyl)piperazine Hydrochloride Salt_Formation->Final_Product Activated_Acid->Coupling Step 2 Free_Base->Salt_Formation Step 3

Caption: General synthesis workflow for 1-(Oxane-4-carbonyl)piperazine hydrochloride.

Detailed Experimental Protocol (Amide Coupling)

This protocol describes a representative synthesis using a common coupling agent.

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), and an activator, like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve piperazine (1.0 eq) in the same solvent.

  • Slowly add the piperazine solution to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification of the Free Base

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, piperazin-1-yl(tetrahydro-2H-pyran-4-yl)methanone.

  • The crude product can be purified by column chromatography on silica gel.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free base in a suitable solvent such as diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid in ether or a methanolic HCl solution dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain 1-(Oxane-4-carbonyl)piperazine hydrochloride as a white to off-white solid.

Analytical Characterization

The identity and purity of 1-(Oxane-4-carbonyl)piperazine hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Expected)

While specific experimental data for this exact compound is not widely published, the following are the expected characteristic signals based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Piperazine Protons: Multiple signals in the range of δ 2.5-3.8 ppm, corresponding to the methylene protons of the piperazine ring.

  • Tetrahydropyran Protons: Signals in the range of δ 1.5-4.0 ppm, including a characteristic multiplet for the proton at the 4-position.

  • NH Proton: A broad singlet, which may be shifted downfield due to the hydrochloride salt formation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

  • Piperazine Carbons: Signals in the range of δ 40-50 ppm.

  • Tetrahydropyran Carbons: Signals in the range of δ 25-70 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Amide): A strong absorption band around 1630-1680 cm⁻¹.

  • N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹.

  • C-O-C Stretch (Ether): A characteristic band around 1050-1150 cm⁻¹.

MS (Mass Spectrometry):

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z for [M+H]⁺).

Applications in Drug Discovery and Medicinal Chemistry

1-(Oxane-4-carbonyl)piperazine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from the combination of the versatile piperazine scaffold and the property-modulating tetrahydropyran ring.

Role as a Synthetic Building Block

The free secondary amine on the piperazine ring provides a reactive site for further chemical modifications, such as:

  • N-Arylation/N-Alkylation: To introduce various substituents for structure-activity relationship (SAR) studies.

  • Reductive Amination: To couple with aldehydes or ketones.

  • Amide or Sulfonamide Formation: To further elaborate the structure.

These reactions allow for the rapid generation of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Targets

Piperazine derivatives are known to interact with a wide range of biological targets. The incorporation of the oxane-carbonyl moiety can influence the selectivity and potency of these interactions. Potential areas of application for compounds derived from this scaffold include:

  • Central Nervous System (CNS) Disorders: As intermediates for antipsychotics, antidepressants, and anxiolytics.

  • Oncology: In the development of kinase inhibitors.[1]

  • Infectious Diseases: As a scaffold for novel antibacterial and antifungal agents.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Oxane-4-carbonyl)piperazine hydrochloride.

Hazard Identification (based on similar compounds):

  • May cause skin and eye irritation.[4]

  • May be harmful if swallowed or inhaled.[7][8]

  • May cause respiratory sensitization.[9]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Oxane-4-carbonyl)piperazine hydrochloride is a strategically important building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its structure offers a versatile platform for the development of novel therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.

References

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Bonab, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride. PubChem Compound Summary for CID 82044. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using tetrahydro‐2‐furoic acid (1a) and piperazine. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Peng, C. T., et al. (2015). Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1373-1376. [Link]

  • Google Patents. (n.d.). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 799-827. [Link]

  • MDPI. (2009). methanone. Molbank, 2009(4), M641. [Link]

Sources

Exploratory

1-(Oxane-4-carbonyl)piperazine hydrochloride molecular weight

An In-Depth Technical Guide to 1-(Oxane-4-carbonyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications Introduction 1-(Oxane-4-carbonyl)piperazine hydrochloride, also known as 1-(tetrahydro-2H-pyran-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Oxane-4-carbonyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

1-(Oxane-4-carbonyl)piperazine hydrochloride, also known as 1-(tetrahydro-2H-pyran-4-carbonyl)piperazine hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure marries the favorable pharmacokinetic properties of the piperazine ring, a common scaffold in many approved drugs, with the versatile tetrahydropyran (oxane) moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for its analytical characterization, and a discussion of its current and potential applications for researchers and drug development professionals.

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.[1] Its derivatives are known for a wide range of biological activities.[1] Similarly, the tetrahydropyran ring system is a prevalent feature in many natural products and synthetic compounds with therapeutic value. The combination of these two scaffolds in 1-(oxane-4-carbonyl)piperazine hydrochloride makes it a valuable building block for creating novel chemical entities with potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of 1-(Oxane-4-carbonyl)piperazine hydrochloride are crucial for its handling, formulation, and application in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₉ClN₂O₂Calculated
Molecular Weight 234.73 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in water and polar organic solventsPredicted

Note: The molecular formula and weight are calculated based on the chemical structure, as a dedicated entry in major chemical databases was not identified.

Synthesis of 1-(Oxane-4-carbonyl)piperazine Hydrochloride

The synthesis of 1-(oxane-4-carbonyl)piperazine hydrochloride is typically achieved through the acylation of piperazine with a suitable tetrahydropyran-4-carbonyl derivative. A common and efficient method involves the reaction of piperazine with tetrahydro-2H-pyran-4-carbonyl chloride, followed by salt formation with hydrochloric acid.

Causality Behind Experimental Choices

The choice of reactants and conditions is critical for a successful synthesis. Tetrahydro-2H-pyran-4-carbonyl chloride is a reactive acylating agent due to the presence of the acyl chloride functional group.[2] Piperazine, with its two secondary amine groups, acts as the nucleophile. A large excess of piperazine can be used to act as both the reactant and a base to neutralize the HCl byproduct of the acylation reaction. Alternatively, a stoichiometric amount of piperazine can be used in the presence of an external base (e.g., triethylamine) to scavenge the generated HCl. The final step involves the precipitation of the hydrochloride salt by introducing a source of HCl, such as a solution of HCl in an organic solvent, to ensure the formation of a stable, crystalline product.

Experimental Protocol: Synthesis of 1-(Oxane-4-carbonyl)piperazine Hydrochloride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of tetrahydro-2H-pyran-4-carbonyl chloride (1.0 equivalent)[3] in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (tetrahydro-2H-pyran-4-carbonyl chloride) is consumed.

  • Workup: After the reaction is complete, filter the mixture to remove the piperazine hydrochloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude 1-(oxane-4-carbonyl)piperazine free base.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(oxane-4-carbonyl)piperazine hydrochloride as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Piperazine Tetrahydro-2H-pyran-4-carbonyl chloride reaction Acylation Reaction (Anhydrous Solvent, 0°C to RT) reagents->reaction workup Workup (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification salt_formation Salt Formation (HCl in Solvent) purification->salt_formation product 1-(Oxane-4-carbonyl)piperazine HCl (Filtration, Drying) salt_formation->product

Caption: Synthesis workflow for 1-(Oxane-4-carbonyl)piperazine hydrochloride.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(oxane-4-carbonyl)piperazine hydrochloride, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran and piperazine rings. The chemical shifts and coupling patterns will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon at a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the mass of the protonated free base [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present, most notably a strong absorption for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Applications in Research and Drug Development

1-(Oxane-4-carbonyl)piperazine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The piperazine moiety is a well-established pharmacophore that can interact with various biological targets, while the tetrahydropyran group can be used to modulate physicochemical properties such as solubility and metabolic stability.

Derivatives of piperazine are explored for a wide range of therapeutic areas, including but not limited to, antiviral, anticancer, and central nervous system (CNS) disorders. The incorporation of the oxane-carbonyl motif can lead to novel compounds with improved pharmacological profiles.

Logical Relationship in Drug Discovery

DrugDiscovery start 1-(Oxane-4-carbonyl)piperazine HCl (Building Block) synthesis Chemical Modification (e.g., N-alkylation, N-arylation) start->synthesis library Library of Novel Derivatives synthesis->library screening Biological Screening (Target-based or Phenotypic) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: Role as a building block in a drug discovery cascade.

Conclusion

1-(Oxane-4-carbonyl)piperazine hydrochloride is a versatile chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust protocol for its synthesis, and methods for its characterization. Its utility in the generation of novel molecular scaffolds underscores its importance for researchers and professionals in the pharmaceutical sciences. The methodologies and insights presented herein are intended to facilitate the effective use of this compound in the pursuit of new therapeutic agents.

References

  • Chem-Impex. Tetrahydro-2H-pyran-4-carbonyl chloride. [Link]

  • PubChem. Piperazine, hydrochloride. [Link]

  • RSC Advances. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino- 4 H -chromenes under green conditions. [Link]

  • PubChem. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. [Link]

  • PubChem. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. [Link]

  • PubChem. 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride. [Link]

  • GSRS. 1-(1-PYRROLIDINYLCARBONYLMETHYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Google Patents. Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.
  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • ChemBK. 1-(1,4-benzodioxane-2-CARBONYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-[(3-chlorophenyl)carbonyl]piperazine. [Link]

  • PubChem. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). [Link]

  • PubChem. 1-(Tetrahydro-2-furoyl)piperazine. [Link]

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Foundational

Synthesis pathways for 1-(Oxane-4-carbonyl)piperazine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(Oxane-4-carbonyl)piperazine Hydrochloride Introduction 1-(Oxane-4-carbonyl)piperazine hydrochloride, also known as 1-(tetrahydropyran-4-carbonyl)piperazine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(Oxane-4-carbonyl)piperazine Hydrochloride

Introduction

1-(Oxane-4-carbonyl)piperazine hydrochloride, also known as 1-(tetrahydropyran-4-carbonyl)piperazine hydrochloride, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure combines the favorable physicochemical properties of the piperazine moiety, often used to enhance aqueous solubility and modulate pharmacokinetics, with the rigid, non-planar oxane ring. This scaffold is present in a variety of biologically active molecules, including kinase inhibitors and receptor modulators. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different methodologies to inform researchers in drug discovery and process development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most apparent disconnection is at the amide bond, leading to two commercially available or readily synthesizable precursors: tetrahydropyran-4-carboxylic acid and piperazine. A second, alternative approach involves the C-N bond at the 4-position of the oxane ring, suggesting a reductive amination strategy.

G cluster_path1 Pathway 1: Amide Coupling cluster_path2 Pathway 2: Reductive Amination target 1-(Oxane-4-carbonyl)piperazine Hydrochloride amide_bond Amide Bond Disconnection target->amide_bond Strategy A cn_bond C-N Bond Disconnection target->cn_bond Strategy B precursor1a Tetrahydropyran-4-carboxylic acid amide_bond->precursor1a precursor1b Piperazine amide_bond->precursor1b precursor2a Tetrahydropyran-4-one cn_bond->precursor2a precursor2b Piperazine derivative cn_bond->precursor2b

Caption: Retrosynthetic analysis of the target compound.

Pathway 1: Synthesis via Amide Coupling

The most direct and widely employed route involves the formation of an amide bond between tetrahydropyran-4-carboxylic acid and piperazine. A critical challenge in this approach is the symmetrical nature of piperazine, which contains two secondary amines of equal reactivity. Direct acylation of piperazine often leads to a mixture of mono- and di-acylated products, complicating purification and reducing the yield of the desired product.[1]

To overcome this, a protecting group strategy is essential. The synthesis is typically performed in three stages:

  • Mono-protection of Piperazine: One of the piperazine nitrogens is protected, commonly with a tert-butoxycarbonyl (Boc) group, to ensure selective acylation.

  • Amide Coupling: The mono-protected piperazine is coupled with an activated form of tetrahydropyran-4-carboxylic acid.

  • Deprotection and Salt Formation: The protecting group is removed, and the resulting free base is converted to its hydrochloride salt for improved stability and handling.

G start Piperazine step1 Protection (Boc)2O start->step1 intermediate1 1-Boc-Piperazine step1->intermediate1 step2 Amide Coupling (e.g., HBTU, DIPEA) intermediate1->step2 acid_start Tetrahydropyran- 4-carboxylic acid acid_start->step2 intermediate2 Protected Product step2->intermediate2 step3 Deprotection HCl intermediate2->step3 final_product 1-(Oxane-4-carbonyl)piperazine Hydrochloride step3->final_product

Caption: Workflow for the Amide Coupling Pathway.

Step 1: Synthesis of 1-Boc-Piperazine

The selective mono-protection of piperazine is a crucial first step. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method.

Experimental Protocol:

  • Dissolve piperazine (e.g., 10.3 g, 0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) in a three-necked flask.[2]

  • Stir the mixture until the piperazine is completely dissolved.[2]

  • Add di-tert-butyl dicarbonate (e.g., 8.73 g, 0.04 mol) to the solution.[2]

  • Stir the reaction mixture at room temperature for approximately 2 hours.[2]

  • Monitor the reaction progress by a suitable method (e.g., GC or TLC) to confirm the consumption of the starting material and formation of the mono-protected product.[2]

  • Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent. The crude product can often be used directly or purified further by distillation or crystallization.[2]

Step 2: Amide Coupling Reaction

The coupling of 1-Boc-piperazine with tetrahydropyran-4-carboxylic acid requires the activation of the carboxylic acid. Various coupling reagents can be employed, each with distinct advantages regarding reactivity, cost, and by-product profiles.[3]

Causality Behind Reagent Choice:

  • Acyl Chlorides (SOCl₂, Oxalyl Chloride): These reagents are highly reactive and cost-effective. They convert the carboxylic acid to a highly electrophilic acyl chloride. However, the reaction generates HCl, which can protonate the amine, necessitating the use of excess base. The harsh conditions may not be suitable for sensitive substrates.[1]

  • Carbodiimides (EDC, DCC): These are milder reagents that form an O-acylisourea intermediate. They are often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.

  • Uronium/Phosphonium Salts (HBTU, HATU, PyBOP): These reagents, such as O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU), are highly efficient and lead to rapid amide bond formation with minimal side products.[4] They are often the preferred choice in discovery chemistry due to their reliability, despite higher costs. A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing in the coupling.[4]

Coupling ReagentActivating PrincipleTypical BaseAdvantagesDisadvantages
SOCl₂ / Oxalyl Chloride Forms highly reactive acyl chloridePyridine, NEt₃Low cost, high reactivityHarsh conditions, HCl by-product
EDC/HOBt Forms O-acylisourea intermediateDIPEA, NEt₃Mild conditions, water-soluble by-productsModerate cost, potential for racemization
HBTU / HATU Forms activated OBt/OAt esterDIPEAHigh efficiency, fast reaction rates, low racemizationHigh cost, stoichiometric by-products

Experimental Protocol (using HBTU):

  • Suspend tetrahydropyran-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.[4]

  • Add diisopropylethylamine (DIPEA) (2.2 eq) to the suspension under an inert atmosphere (e.g., nitrogen).[4]

  • Add 1-Boc-piperazine (1.2 eq).[4]

  • Cool the reaction mixture (e.g., to 18°C) and add HBTU (1.3 eq) portion-wise over 30 minutes.[4]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product can be isolated by filtration if it precipitates, or through an aqueous workup followed by extraction and solvent evaporation.[4]

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Experimental Protocol:

  • Dissolve the crude protected product from the previous step in a suitable solvent like methanol or ethyl acetate.[5]

  • Add a solution of hydrochloric acid (e.g., saturated HCl in methanol or a concentrated aqueous solution) dropwise while stirring.[5]

  • Stir the mixture at room temperature. The deprotection is typically rapid, and the hydrochloride salt often precipitates from the solution.

  • The solid product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethyl acetate) to remove any non-polar impurities, and dried under vacuum.[6]

Pathway 2: Synthesis via Reductive Amination

An alternative strategy involves the reductive amination of tetrahydropyran-4-one with a piperazine derivative. This pathway builds the C-N bond directly.

Experimental Protocol:

  • In a reaction vessel, combine N-Boc-piperazine (1.0 eq) and tetrahydropyran-4-one (1.1 eq) in a solvent such as methanol or dichloromethane.[5]

  • Add a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and effective choice for this transformation. Sodium dithionite has also been reported.[5]

  • Stir the reaction at room temperature for several hours to overnight until the reaction is complete as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • The isolated Boc-protected intermediate can then be deprotected and converted to the hydrochloride salt as described in Pathway 1, Step 3.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Amide CouplingPathway 2: Reductive Amination
Starting Materials Tetrahydropyran-4-carboxylic acid, PiperazineTetrahydropyran-4-one, Piperazine
Key Transformation Amide bond formationC-N bond formation via iminium intermediate
Reagent Cost & Availability Coupling reagents can be expensive (HBTU). Acid is readily available.[7]Reducing agents (e.g., STAB) are moderately priced. Ketone is readily available.
Scalability Well-established for large-scale synthesis, though by-product removal can be a challenge.[3]Generally scalable and clean, often with high yields.
Control & Selectivity Excellent control over mono-acylation when using a protecting group strategy.Requires protection/deprotection steps similar to Pathway 1 to ensure mono-substitution.
Overall Yield Typically high (70-90% over 3 steps).Can be very high, depending on the efficiency of the reduction step.

Conclusion

The synthesis of 1-(Oxane-4-carbonyl)piperazine hydrochloride is most reliably achieved through a three-step amide coupling pathway commencing with the mono-Boc protection of piperazine. This method offers excellent control over selectivity and generally provides high yields. The choice of coupling reagent can be tailored based on the desired scale, cost, and efficiency, with uronium salts like HBTU offering superior performance for laboratory-scale synthesis. The reductive amination pathway presents a viable and efficient alternative. Both routes culminate in a straightforward acidic deprotection and salt formation step to yield the final product. The selection of the optimal pathway will depend on project-specific factors such as cost of raw materials, scale of production, and available equipment.

References

  • Mancuso, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link]

  • Ahmad, S., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Google Patents. (2013). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2017). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Wang, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Exploratory

Role of piperazine moiety in drug discovery

An In-Depth Technical Guide to the Role of the Piperazine Moiety in Drug Discovery Introduction: The Ubiquitous Scaffold In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable freque...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of the Piperazine Moiety in Drug Discovery

Introduction: The Ubiquitous Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged scaffolds."[1][2] The piperazine heterocycle is a quintessential example of such a structure.[3] Comprising a six-membered ring with two nitrogen atoms at the 1 and 4 positions, this deceptively simple moiety is a cornerstone in the design of a vast array of therapeutic agents.[3][4] It is the third most common nitrogen heterocycle in drug discovery and a key component in blockbuster drugs ranging from the anticancer agent Imatinib to the antidepressant Aripiprazole.[3][5][6]

This guide, written from the perspective of a senior application scientist, moves beyond a simple cataloging of piperazine-containing drugs. Instead, we will dissect the fundamental physicochemical and structural attributes of the piperazine ring to understand why it is so invaluable. We will explore the causal links between its properties and its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. Through an examination of its application across diverse therapeutic areas, detailed synthetic protocols, and key structure-activity relationships (SAR), this document will serve as a technical resource for researchers and scientists dedicated to the art and science of drug development.

Core Physicochemical and Structural Attributes: The Foundation of Versatility

The utility of the piperazine ring is not accidental; it stems from a unique combination of inherent properties that medicinal chemists can expertly modulate.[1]

Basicity and pKa Modulation

Piperazine is a diprotic base, a characteristic that is central to its function in drug design.[7] The two nitrogen atoms can be protonated, with pKa values typically around 5.3-5.7 for the first protonation (pKa1) and 9.7-9.8 for the second (pKa2).[7][8] This dual basicity is a powerful tool:

  • Solubility Enhancement: At physiological pH (~7.4), the piperazine ring is typically mono-protonated. This charged state significantly enhances aqueous solubility, a critical factor for oral bioavailability and formulation.[9][10] By forming various salts (e.g., citrate, adipate), solubility and other properties like hygroscopicity can be further fine-tuned.[7][8]

  • Target Interaction: The protonated nitrogen can form strong ionic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in target proteins, serving as a potent pharmacophoric anchor.[3] The unprotonated nitrogen, conversely, can act as a hydrogen bond acceptor.[9][11]

Structural and Conformational Dynamics

The six-membered saturated ring is not static. It predominantly exists in a stable chair conformation, but boat conformations are also accessible.[3] This conformational flexibility allows the molecule to adapt its shape to fit optimally within diverse enzyme active sites and receptor binding pockets.[3] However, the ring also imparts a degree of structural rigidity compared to an open-chain linker, which can be advantageous in pre-organizing substituents for optimal target binding, thus minimizing the entropic penalty upon binding.[9][11]

Synthetic Tractability

The two nitrogen atoms provide convenient synthetic handles for introducing a wide range of substituents.[1] This allows for the exploration of chemical space around a core scaffold, a fundamental activity in lead optimization. The differential reactivity of the two nitrogens in a mono-substituted piperazine allows for sequential and controlled derivatization, enabling the creation of complex molecules with precisely positioned functional groups.[12]

Table 1: Core Physicochemical Properties of Piperazine

Property Value / Description Significance in Drug Design Source
Molecular Formula C₄H₁₀N₂ Simple, low molecular weight scaffold. [13]
pKa1 ~5.35 Governs ionization state and solubility at acidic pH. [8]
pKa2 ~9.73 Ensures significant protonation at physiological pH, enhancing solubility. [8]
Solubility Freely soluble in water Improves formulation options and potential for oral bioavailability. [1][8]
Key Conformations Chair, Boat Allows conformational adaptation to diverse biological targets. [3]

| Hydrogen Bonding | 2 H-bond donors (as -NH), 2 H-bond acceptors (as N:) | Provides multiple points for strong, specific interactions with targets. |[9][11] |

Caption: Core physicochemical and structural features of the piperazine ring.

The Role of Piperazine in Pharmacokinetics (ADME)

A common rationale for incorporating a piperazine moiety is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[9] Its impact is multifaceted, turning poorly behaved molecules into viable drug candidates.[1]

  • Absorption & Bioavailability: The enhanced aqueous solubility imparted by the basic piperazine ring is a primary driver for improved oral bioavailability.[9][11] Many piperazine-containing drugs exhibit good absorption from the gastrointestinal tract.[13]

  • Distribution: The ability to modulate the lipophilicity of a molecule by adding polar piperazine groups is crucial. For drugs targeting the central nervous system (CNS), the piperazine moiety can be part of a structure that achieves the delicate balance of properties needed to cross the blood-brain barrier (BBB).[14][15][16] The benzylpiperazine unit, for example, has been used as an effective shuttle to deliver compounds to the brain.[16]

  • Metabolism: While generally improving stability, the piperazine ring can be a site of metabolism.[17] Metabolic pathways often involve N-dealkylation or oxidation catalyzed by cytochrome P450 (CYP) enzymes.[17][18] Understanding these pathways is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites.[17][19][20]

  • Excretion: Piperazine and its metabolites are primarily eliminated through renal and hepatic routes.[17] The water-soluble nature of the protonated form facilitates renal clearance.[13][17]

ADME_Workflow cluster_0 Piperazine Moiety Integration cluster_1 Impact on ADME Profile Lead Compound Lead Compound Absorption Absorption - Increases aqueous solubility - Improves oral bioavailability Lead Compound->Absorption Incorporation of Piperazine Ring Distribution Distribution - Modulates lipophilicity - Can aid Blood-Brain Barrier penetration Absorption->Distribution Metabolism Metabolism - Can be site of N-dealkylation (CYP enzymes) - Influences half-life Distribution->Metabolism Excretion Excretion - Facilitates renal clearance - Water-soluble metabolites Metabolism->Excretion Therapeutic Effect Therapeutic Effect Excretion->Therapeutic Effect

Caption: Influence of the piperazine moiety on the ADME profile of a drug candidate.

Applications in Diverse Therapeutic Areas

The versatility of the piperazine scaffold is evident in its widespread presence in drugs treating a multitude of diseases.[10][17]

Central Nervous System (CNS) Disorders

The piperazine ring is a hallmark of many CNS-active drugs, particularly antidepressants and antipsychotics.[5][14] Its favorable pharmacokinetic profile for CNS penetration is a key reason.[14] Furthermore, the nitrogen atoms often play a direct role in binding to neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors, where the piperazine acts as a crucial linker or pharmacophore.[14][21]

  • Examples: Aripiprazole (antipsychotic), Trazodone (antidepressant), Cyclizine (antihistamine/antiemetic).[5]

Oncology

In cancer therapy, piperazine is a key structural component in many targeted therapies, especially tyrosine kinase inhibitors (TKIs).[12][22] It often serves as a linker connecting different recognition elements of the inhibitor, orienting them for optimal binding to the ATP-binding pocket of the kinase. Its solubilizing properties are also critical for these often-lipophilic molecules.[23]

  • Examples: Imatinib (CML, GIST), Venetoclax (CLL), Bosutinib (CML).[6][12][22]

Infectious Diseases

From its historical use as an anthelmintic to its incorporation in modern antibiotics, piperazine has a long history in fighting infectious diseases.[8][24]

  • Antiparasitic: Piperazine acts as a GABA-receptor agonist in nematodes.[3][8] This leads to an influx of chloride ions, causing hyperpolarization of neuronal membranes and resulting in flaccid paralysis of the parasite, which is then expelled from the host's system.[3][8]

  • Antibacterial: The piperazine moiety is a common feature in the fluoroquinolone class of antibiotics. It is known to enhance antibacterial activity and improve the pharmacokinetic profile of these drugs.[5][25]

  • Antiviral: Recent studies have shown that piperazine derivatives can possess antiviral properties, potentially by modulating the host's innate immune response.[10][24]

  • Examples: Piperazine Citrate (anthelmintic), Ciprofloxacin (antibiotic), Itraconazole (antifungal).[3][5]

GABA_Mechanism Piperazine Piperazine Drug GABA_R GABA Receptor (on Helminth Neuron) Piperazine->GABA_R Agonist Binding Ion_Channel Chloride (Cl⁻) Ion Channel GABA_R->Ion_Channel Opens Influx Increased Cl⁻ Influx Ion_Channel->Influx Hyperpolarization Neuron Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Antiparasitic mechanism of action of piperazine via GABA receptor agonism.

Synthetic Strategies and Methodologies

The synthesis of piperazine derivatives is a well-established field, with numerous robust protocols available. The choice of method depends on the desired substitution pattern (N-substituted, C-substituted, or both).[3][11]

N-Functionalization Protocols

This is the most common modification. Key methods include:

  • Nucleophilic Substitution: Reaction of a piperazine nitrogen with an electrophile, such as an alkyl halide. This is a straightforward and widely used method for creating N-alkyl derivatives.[3][12]

  • Reductive Amination: A two-step, one-pot reaction where a piperazine condenses with an aldehyde or ketone to form an iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product.[3][12]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a piperazine and an aryl halide or triflate to form N-aryl piperazines. This is a powerful method for creating key intermediates for many CNS and oncology drugs.[12]

Experimental Protocol: Synthesis of an N-Arylpiperazine via Buchwald-Hartwig Amination

This protocol describes a representative lab-scale synthesis of 1-(4-methoxyphenyl)piperazine, a common building block.

Objective: To synthesize 1-(4-methoxyphenyl)piperazine from piperazine and 1-iodo-4-methoxybenzene.

Materials:

  • Piperazine (anhydrous)

  • 1-Iodo-4-methoxybenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide (1.4 eq), piperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by 1-iodo-4-methoxybenzene (1.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with DCM and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Challenges and Future Directions

Despite its utility, the piperazine moiety is not without its challenges.

  • Metabolic Liability: As mentioned, the piperazine ring can be a site for CYP-mediated metabolism, sometimes leading to rapid clearance or the formation of unwanted metabolites.[18][20]

  • hERG Liability: The basic nitrogen of the piperazine can sometimes contribute to off-target activity at the hERG potassium channel, a key anti-target in drug discovery due to its association with cardiotoxicity.

  • Bioisosteric Replacement: A major area of research involves replacing the piperazine ring with bioisosteres—different functional groups with similar spatial and electronic properties—to overcome these liabilities while retaining desired activity.[26][27][28] Examples include diazabicycloalkanes and substituted piperidines, which can mimic the geometry and basicity of piperazine but offer different metabolic profiles.[26]

  • C-H Functionalization: While N-functionalization is common, direct functionalization of the carbon atoms of the piperazine ring (C-H functionalization) is an emerging area.[6] This approach allows for the creation of novel, three-dimensional structures that are not accessible through traditional methods, opening new avenues for drug design.[3][6]

Conclusion

The piperazine moiety is far more than a simple linker; it is a dynamic and versatile tool that exerts profound control over the biological and physical properties of a molecule. Its unique combination of basicity, conformational flexibility, and synthetic accessibility has cemented its status as a truly privileged scaffold in drug discovery.[1][5] By understanding the fundamental principles that govern its behavior—from its pKa values to its metabolic pathways—medicinal chemists can continue to leverage this remarkable heterocycle to design the next generation of safer and more effective therapeutics for a wide range of human diseases.[17]

References

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Foundational

An In-depth Technical Guide to 1-(Oxane-4-carbonyl)piperazine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of 1-(Oxane-4-carbonyl)piperazine hydrochloride, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 1-(Oxane-4-carbonyl)piperazine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and established and potential applications, particularly its role as a versatile intermediate in the development of novel therapeutics. This document synthesizes information from academic literature and patent filings to offer a detailed perspective for researchers engaged in drug discovery and development.

Introduction: The Significance of the Piperazine and Oxane Moieties

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties, such as improved solubility and bioavailability.[1] The two nitrogen atoms of the piperazine ring offer sites for chemical modification, allowing for the fine-tuning of a molecule's biological activity.

Similarly, the oxane (tetrahydropyran) ring is a common structural motif in many natural products and synthetic compounds with diverse biological activities.[2] Its inclusion in a molecule can influence lipophilicity, metabolic stability, and receptor-binding interactions. The combination of these two moieties in 1-(Oxane-4-carbonyl)piperazine hydrochloride creates a building block with significant potential for the synthesis of novel drug candidates.

Synthesis and Physicochemical Properties

Retrosynthetic Analysis and Proposed Synthesis

The primary retrosynthetic disconnection is at the amide bond, suggesting a reaction between a piperazine derivative and an activated form of oxane-4-carboxylic acid. A common and effective method for forming such an amide bond is the reaction of a secondary amine (piperazine) with an acyl chloride.

Synthesis_of_1-(Oxane-4-carbonyl)piperazine_hydrochloride cluster_reactants Starting Materials cluster_product Final Product piperazine Piperazine free_base 1-(Oxane-4-carbonyl)piperazine piperazine->free_base Amidation oxane_acid Oxane-4-carboxylic acid acyl_chloride Oxane-4-carbonyl chloride oxane_acid->acyl_chloride Activation thionyl_chloride SOCl₂ product 1-(Oxane-4-carbonyl)piperazine hydrochloride free_base->product Salt Formation (HCl)

Caption: Proposed synthetic pathway for 1-(Oxane-4-carbonyl)piperazine hydrochloride.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Oxane-4-carbonyl chloride

  • To a solution of oxane-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude oxane-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Oxane-4-carbonyl)piperazine

  • A solution of piperazine (2.0 eq, to act as both reactant and base) in anhydrous DCM is cooled to 0 °C.

  • The crude oxane-4-carbonyl chloride from Step 1, dissolved in a small amount of anhydrous DCM, is added dropwise to the piperazine solution.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Step 3: Formation of 1-(Oxane-4-carbonyl)piperazine hydrochloride

  • The purified 1-(Oxane-4-carbonyl)piperazine is dissolved in a suitable solvent such as diethyl ether or methanol.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford 1-(Oxane-4-carbonyl)piperazine hydrochloride as a solid.

Physicochemical Properties and Characterization

The hydrochloride salt form of this compound is expected to be a white to off-white crystalline solid with improved solubility in aqueous solutions compared to the free base.[6]

PropertyExpected Value/Method
Molecular Formula C₁₀H₁₉ClN₂O₂
Molecular Weight 234.72 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
¹H NMR Characteristic peaks for the oxane and piperazine rings
¹³C NMR Resonances corresponding to the carbonyl carbon and carbons of the heterocyclic rings
Mass Spectrometry Molecular ion peak corresponding to the free base
Infrared (IR) Spectroscopy Strong absorption band for the amide carbonyl group (around 1650 cm⁻¹)
Purity (HPLC) Typically >98% for research-grade material

Applications in Drug Discovery and Development

1-(Oxane-4-carbonyl)piperazine hydrochloride serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[7][8] Its utility stems from the presence of a secondary amine in the piperazine ring, which can be further functionalized.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[8] The oxane moiety can modulate the lipophilicity of the final compound, which is a critical factor for blood-brain barrier penetration. Therefore, 1-(Oxane-4-carbonyl)piperazine hydrochloride is a valuable starting material for the synthesis of novel CNS-active agents.

Kinase Inhibitors

Many kinase inhibitors incorporate a piperazine ring to interact with the solvent-exposed region of the kinase domain, thereby enhancing potency and selectivity.[8] The oxane group can be used to explore additional binding interactions within the ATP-binding pocket.

Antiviral and Anticancer Agents

The piperazine scaffold has been incorporated into various antiviral and anticancer drug candidates.[1] The ability to readily modify the piperazine nitrogen allows for the generation of large libraries of compounds for high-throughput screening against these disease targets.

Applications_of_1-(Oxane-4-carbonyl)piperazine_hydrochloride core 1-(Oxane-4-carbonyl)piperazine hydrochloride cns CNS Disorders (Antipsychotics, Antidepressants) core->cns kinase Kinase Inhibitors core->kinase antiviral Antiviral Agents core->antiviral anticancer Anticancer Agents core->anticancer

Caption: Key therapeutic areas for compounds derived from 1-(Oxane-4-carbonyl)piperazine hydrochloride.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of 1-(Oxane-4-carbonyl)piperazine hydrochloride and for monitoring reaction progress.[9] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the synthesized compound and for identifying any impurities or degradation products.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of 1-(Oxane-4-carbonyl)piperazine hydrochloride. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Conclusion and Future Perspectives

1-(Oxane-4-carbonyl)piperazine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. The combination of the pharmacologically privileged piperazine scaffold and the modulating oxane moiety makes it an attractive starting material for the development of new drugs targeting a wide range of diseases, particularly those affecting the central nervous system. As the demand for novel therapeutics continues to grow, the importance of such well-designed chemical intermediates in the drug discovery pipeline is undeniable. Future research will likely focus on the incorporation of this scaffold into novel chemical entities and the exploration of their biological activities.

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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • MSDS of 1-(Tetrahydro-pyran-4-YL)-piperazine. ChemBlink.

  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed.

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Protocols & Analytical Methods

Method

The Privileged Piperazine: A Versatile Scaffold in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique combination of structural simplicity, synthetic tractability, and favorable physicochemical properties has established it as a "privileged scaffold".[1][4][5] This means it is a structural motif that can bind to a wide range of biological targets with high affinity.[1][5] This guide provides an in-depth exploration of the applications of piperazine intermediates, detailing their therapeutic significance, core synthetic methodologies, and the structure-activity relationships that govern their efficacy. The included protocols and technical insights are designed to equip researchers with the practical knowledge needed to effectively leverage this versatile scaffold in drug discovery and development programs.

Introduction: The Enduring Importance of the Piperazine Scaffold

The prevalence of the piperazine moiety in FDA-approved drugs is a testament to its value in medicinal chemistry.[4][6] Structurally, the piperazine ring is a saturated heterocycle that can adopt chair and boat conformations, allowing it to fit into diverse enzyme active sites and receptor pockets.[1] The two nitrogen atoms are key to its utility; they provide handles for synthetic modification and can modulate the molecule's basicity (pKa), which in turn influences its solubility, membrane permeability, and pharmacokinetic profile.[1][5][7]

The "privileged" nature of the piperazine scaffold stems from several key attributes:

  • Synthetic Versatility: The secondary amine groups at the N1 and N4 positions are readily functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1][5]

  • Physicochemical Properties: Piperazine derivatives often exhibit favorable solubility and can be tuned to achieve the desired lipophilicity for oral bioavailability and CNS penetration.[5][7][8]

  • Pharmacodynamic Versatility: The piperazine core can act as a rigid linker between two pharmacophores or can itself be a key interacting element with the biological target.[5] This has led to its incorporation in drugs across a wide array of therapeutic areas.[4][9]

Therapeutic Applications of Piperazine Derivatives

The piperazine scaffold is a key component in numerous blockbuster drugs, highlighting its broad therapeutic impact.[6] Its derivatives have shown efficacy in treating a range of conditions, from central nervous system disorders to cancer and infectious diseases.[4][9][10]

Table 1: Representative Piperazine-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic AreaMechanism of Action/Target
Imatinib OncologyTyrosine Kinase Inhibitor (BCR-Abl)[1][6]
Aripiprazole CNS DisordersPartial agonist at dopamine D2 and serotonin 5-HT1A receptors, and antagonist at 5-HT2A receptors[1]
Ciprofloxacin Infectious DiseasesDNA gyrase inhibitor (antibacterial)[4]
Cetirizine AllergyHistamine H1 receptor antagonist[1]
Sildenafil Erectile DysfunctionPDE5 inhibitor[6]
Vortioxetine CNS DisordersSerotonin reuptake inhibitor and receptor modulator[10]
Itraconazole Infectious DiseasesFungal cytochrome P450 14α-demethylase inhibitor (antifungal)[4]

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of neurotransmitter systems.[1][7][10] The ability to fine-tune the basicity of the piperazine nitrogens is crucial for achieving the desired blood-brain barrier penetration and receptor interaction profile.[8] For example, in many antipsychotics and antidepressants, a terminal arylpiperazine moiety is a common feature that confers affinity for dopamine and serotonin receptors.[1][10][11]

In cancer therapy, the piperazine ring often serves to improve the solubility and pharmacokinetic properties of kinase inhibitors.[12][13] In the case of imatinib, the N-methylpiperazine group enhances water solubility and occupies a specific pocket in the ATP-binding site of the BCR-Abl kinase, contributing to its high potency and selectivity.[1] The flexible nature of the piperazine ring allows it to facilitate optimal binding to various biological targets, making it effective against different forms of cancer.[12]

The piperazine scaffold is also a key component of many antimicrobial agents.[4][14] In fluoroquinolone antibiotics like ciprofloxacin, the piperazine substituent at the C-7 position is critical for their antibacterial spectrum and potency.[1] Furthermore, numerous piperazine derivatives have been investigated for their antifungal, antiviral, and antimalarial activities.[15][16][17][18]

Synthetic Strategies and Key Intermediates

The synthesis of piperazine-containing molecules typically involves the functionalization of the piperazine ring itself or the construction of the ring from acyclic precursors. The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Products Piperazine Piperazine BocPiperazine N-Boc-Piperazine Piperazine->BocPiperazine Boc₂O ArylPiperazine 1-Arylpiperazine Piperazine->ArylPiperazine Buchwald-Hartwig Amination ArylHalide Aryl Halide (Ar-X) ArylHalide->ArylPiperazine Buchwald-Hartwig Amination Aldehyde Aldehyde/Ketone (RCHO) DiSubstituted N1,N4-Disubstituted Piperazine Aldehyde->DiSubstituted Reductive Amination (with ArylPiperazine) MonoSubstituted N1-Substituted Piperazine BocPiperazine->MonoSubstituted 1. N-Alkylation/Arylation 2. Deprotection ArylPiperazine->DiSubstituted Reductive Amination, Acylation, etc. G cluster_0 cluster_1 cluster_2 Piperazine Receptor Biological Target (Receptor/Enzyme) Piperazine->Receptor Binding & Interaction N1 N1 N4 N4 R1 R1 (Aryl, Heteroaryl) R1->Piperazine Primary Pharmacophore R2 R2 (Alkyl, Acyl, etc.) R2->Piperazine Physicochemical Modulation

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Compounds from Piperazine HCl

Introduction: The Privileged Piperazine Scaffold The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs, spanning therapeutic areas from oncology to psychiatry, underscores its status as a "privileged scaffold."[1][2] This is due to a unique combination of properties: the piperazine core offers conformational flexibility, tunable basicity, and two reactive sites for synthetic modification. These nitrogen atoms serve as versatile handles, allowing chemists to meticulously adjust physicochemical properties like solubility, lipophilicity, and pKa.[1] Such modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhancing its binding affinity to biological targets.[1]

This guide provides an in-depth exploration of key synthetic protocols for derivatizing piperazine, starting from its common salt form, piperazine hydrochloride (piperazine HCl). We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in the synthesis of novel, pharmacologically relevant compounds.

Foundational Knowledge: Handling Piperazine and its Hydrochloride Salt

Piperazine is a hygroscopic solid with a pKa of approximately 9.8 for the protonated form.[3] It is often supplied as a dihydrochloride salt (Piperazine·2HCl) for improved stability and handling. The primary challenge in piperazine chemistry is achieving selective mono-N-substitution, as the two nitrogen atoms have comparable nucleophilicity, which can lead to undesired bis-substituted products.[1]

A key strategy to favor mono-substitution involves the in-situ formation of the piperazine monohydrochloride salt.[4] By using a 1:1 molar ratio of piperazine free base and piperazine dihydrochloride, or by carefully adding one equivalent of acid to the free base, one nitrogen atom is protonated and effectively "protected." This leaves the other nitrogen free to react as a nucleophile.[4]

Protocol 1.1: Preparation of Piperazine Free Base from Dihydrochloride

This protocol is essential when the subsequent reaction is sensitive to the presence of acid or requires a non-protonated nucleophile.

Experimental Protocol:

  • Dissolution: Dissolve piperazine dihydrochloride (1.0 eq) in water.

  • Basification: Cool the solution in an ice bath and slowly add a strong aqueous base, such as 2.5 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH), while monitoring the pH to ensure it is >12.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or chloroform. The basicity of piperazine allows for efficient extraction into organic solvents.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield piperazine free base as a white, deliquescent solid.

Causality Note: The use of a strong base is critical to deprotonate both ammonium salts fully. The extraction into an organic solvent separates the free base from the inorganic salts formed. Anhydrous conditions are necessary for the final product as piperazine is hygroscopic.

Core Synthetic Methodologies

The following sections detail the most common and robust methods for creating novel piperazine derivatives.

N-Alkylation: Nucleophilic Substitution

N-alkylation is a fundamental method for introducing alkyl chains to the piperazine core. The reaction typically involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide or sulfonate.[5]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)) is required to scavenge the acid (e.g., HBr, HCl) generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the piperazine salt and the base while effectively solvating the cation of the base, enhancing the nucleophilicity of the piperazine.

  • Additives: In cases of less reactive alkyl halides (e.g., chlorides), adding a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate via the Finkelstein reaction, which generates a more reactive alkyl iodide in situ.[5]

Experimental Protocol: Mono-N-Alkylation of Piperazine

  • Setup: To a round-bottom flask, add piperazine (2.0 eq, to favor mono-alkylation), potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like acetonitrile.

  • Reagent Addition: Add the alkyl halide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction to isolate the desired mono-alkylated piperazine.

Data Presentation: N-Alkylation Parameters

ParameterValue/ChoiceRationale
Piperazine Stoichiometry2.0 - 5.0 eqAn excess of piperazine statistically favors mono-alkylation over di-alkylation.
BaseK₂CO₃, Cs₂CO₃, DIPEAScavenges acid byproduct; choice depends on substrate reactivity and solubility.
SolventACN, DMFPolar aprotic solvents enhance nucleophilicity and dissolve reagents.
Temperature25 - 80 °CDependent on the reactivity of the alkyl halide.
Additive (optional)NaI, KI (catalytic)For less reactive alkyl chlorides/bromides (Finkelstein reaction).[5]

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Piperazine Piperazine (Excess) Reaction_Vessel Combine & Heat (e.g., 60°C) Piperazine->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., ACN) Solvent->Reaction_Vessel Filter Filter Salts Reaction_Vessel->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product Mono-N-Alkylpiperazine Purify->Product

Caption: Workflow for the mono-N-alkylation of piperazine.

N-Arylation: Expanding Chemical Space

Attaching aryl or heteroaryl groups to the piperazine core is a powerful strategy in drug design. Key methods include Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[5]

A. Buchwald-Hartwig Amination

This cross-coupling reaction is highly versatile for forming C-N bonds between piperazine and aryl halides (Br, I, Cl) or triflates.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, SPhos) is crucial. The ligand's structure influences the catalytic cycle's efficiency and the reaction's scope.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the piperazine and facilitate the reductive elimination step.[5]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Inert Setup: Assemble a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Add the aryl halide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), the chosen phosphine ligand (e.g., 2-4 mol%), and the palladium precursor (e.g., 1-2 mol%).

  • Solvent and Reaction: Add anhydrous, deoxygenated toluene via syringe. Heat the reaction mixture (e.g., 100-110 °C) until TLC or LC-MS indicates completion.

  • Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful alternative when the aryl ring is electron-deficient, typically containing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to a good leaving group (e.g., -F, -Cl).[5]

Experimental Protocol: SNAr Reaction

  • Setup: In a round-bottom flask, dissolve the electron-deficient aryl halide (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Reagent Addition: Add piperazine (1.1-2.0 eq) and a base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture (e.g., 80-120 °C). The reaction is often visually apparent by a color change. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction and pour it into ice water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the collected solid or the organic extract with water to remove the solvent and excess base. Recrystallization or column chromatography can be used for further purification.

Visualization: N-Arylation Decision Logic

N_Arylation_Logic Start Start: N-Arylation of Piperazine Aryl_Halide_Check Is the Aryl Halide Electron-Deficient? Start->Aryl_Halide_Check SNAr Use S N Ar Protocol Aryl_Halide_Check->SNAr Yes Buchwald Use Buchwald-Hartwig Protocol Aryl_Halide_Check->Buchwald No End N-Arylpiperazine Product SNAr->End Buchwald->End

Caption: Decision diagram for choosing an N-arylation method.

Reductive Amination

Reductive amination is a robust method for forming N-alkyl bonds by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent.[5]

Causality Behind Experimental Choices:

  • Reducing Agent: Mild, selective reducing agents are preferred. Sodium triacetoxyborohydride (STAB) is a common choice as it is less reactive towards the carbonyl starting material and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are often used. Acetic acid is sometimes added as a catalyst to promote the formation of the intermediate iminium ion.

Experimental Protocol: Reductive Amination

  • Setup: In a flask, dissolve the aldehyde or ketone (1.0 eq) and piperazine (1.1 eq) in dichloroethane (DCE).

  • Iminium Formation: If desired, add a catalytic amount of acetic acid and stir for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The reaction is often exothermic.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation: Reductive Amination Reagents

ReagentRoleKey Considerations
Aldehyde/KetoneElectrophileThe source of the new alkyl group.
PiperazineNucleophileForms an intermediate iminium ion.
NaBH(OAc)₃ (STAB)Reducing AgentMildly acidic, selectively reduces the iminium ion.[5]
NaBH₃CNReducing AgentEffective but toxic; requires careful pH control.
Acetic AcidCatalystPromotes iminium ion formation.
DCE / DCMSolventAprotic solvent suitable for the reaction.

Structural Verification and Trustworthiness

Every protocol must be a self-validating system. The synthesis of a novel compound is incomplete without rigorous structural confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. For a mono-substituted piperazine, look for the disappearance of one N-H proton signal and the appearance of new signals corresponding to the added substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Chromatography: HPLC provides information on the purity of the final compound. Co-injection with an authentic standard, if available, can confirm identity.

Troubleshooting Common Issues:

  • Low Yield: May be due to impure reagents, insufficient reaction time or temperature, or catalyst deactivation (in cross-coupling). Re-purify starting materials and ensure anhydrous/inert conditions where necessary.

  • Formation of Bis-substituted Product: In mono-substitution attempts, this indicates the second nitrogen is too reactive. Use a larger excess of piperazine, employ the monohydrochloride salt strategy, or use a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen, which can be removed later.

  • Reaction Stalls: This could be due to product inhibition or catalyst degradation. Monitor reactions closely and consider adding fresh catalyst if applicable.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 799-827. Retrieved from [Link]

  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Rossi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

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Method

Application Notes & Protocols: 1-(Oxane-4-carbonyl)piperazine Hydrochloride as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of the Oxane-Piperazine Scaffold In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2] Its prevalence in clinically successful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxane-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2] Its prevalence in clinically successful drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are critical for effective drug delivery.[1][3] When combined with an oxane (tetrahydropyran) moiety, the resulting 1-(oxane-4-carbonyl)piperazine scaffold offers a unique combination of structural rigidity, polarity, and multiple vectors for chemical elaboration. This makes 1-(Oxane-4-carbonyl)piperazine hydrochloride a highly valuable building block for researchers aiming to synthesize complex molecules with tailored pharmacological profiles, particularly in the development of kinase inhibitors, central nervous system (CNS) agents, and other targeted therapies.[4][5][6] This guide provides an in-depth exploration of its properties, key synthetic applications, and detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

1-(Oxane-4-carbonyl)piperazine hydrochloride is typically supplied as a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its use in various reaction media.[7]

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 1368343-03-3-
Molecular Formula C₁₀H₁₈N₂O₂ · HCl-
Molecular Weight 234.72 g/mol -
Appearance White to off-white crystalline powder[8]
Solubility Soluble in water, methanol, and DMSO.[7]
Storage Store at room temperature in a dry, well-ventilated area.[8]

Handling and Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a chemical fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. When heated to decomposition, it may emit toxic fumes of nitrous oxide and hydrogen chloride.[7]

Core Synthetic Applications and Protocols

The primary utility of 1-(Oxane-4-carbonyl)piperazine hydrochloride lies in the reactivity of its secondary amine. The hydrochloride salt must first be neutralized in situ to liberate the free secondary amine, which can then participate in a variety of nucleophilic reactions. The two most common and powerful applications are amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Diverse Functionality

Amide coupling is arguably the most frequent reaction employed in medicinal chemistry.[9] It allows for the reliable connection of the oxane-piperazine core to a vast array of carboxylic acids, introducing diverse pharmacophoric elements and modulating the properties of the final molecule.

Causality in Protocol Design: The choice of coupling reagent and base is critical for achieving high yields and minimizing side reactions, particularly racemization if the carboxylic acid partner is chiral. Carbodiimide-based reagents like EDC, often used with an additive like HOBt, are effective and generate a water-soluble urea byproduct that is easily removed during aqueous workup.[10] The base (e.g., DIPEA or triethylamine) is essential to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

Detailed Protocol 1: Standard Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for coupling 1-(Oxane-4-carbonyl)piperazine hydrochloride with a generic carboxylic acid (R-COOH).

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DCM/DMF B Add Coupling Reagents: EDC (1.2 eq) & HOBt (1.2 eq) A->B C Stir at 0°C for 30 min (Active Ester Formation) B->C D Add 1-(Oxane-4-carbonyl)piperazine HCl (1.1 eq) & DIPEA (2.5 eq) C->D E Warm to Room Temperature Stir for 4-16 hours D->E F Quench with water Extract with DCM E->F G Wash with aq. NaHCO3 & Brine F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography H->I J J

Caption: Workflow for amide bond formation.

Materials:

  • 1-(Oxane-4-carbonyl)piperazine hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)

Step-by-Step Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir for 30 minutes. This pre-activation step allows for the formation of the HOBt active ester, which improves coupling efficiency.

  • Amine Addition: In a separate vial, dissolve 1-(Oxane-4-carbonyl)piperazine hydrochloride (1.1 eq) in a minimal amount of DCM (or DMF if solubility is an issue). Add DIPEA (2.5 eq) to this solution to neutralize the hydrochloride.

  • Coupling: Add the solution from Step 3 to the cooled, activated carboxylic acid mixture from Step 2.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The bicarbonate wash removes unreacted carboxylic acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired amide product.

Reductive Amination: Forging Stable C-N Bonds

Reductive amination is a robust method for forming carbon-nitrogen bonds, providing access to N-alkylated piperazine derivatives.[11][12] This one-pot reaction involves the initial formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild reducing agent.[5]

Causality in Protocol Design: The choice of reducing agent is key to the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde or ketone significantly, but reactive enough to reduce the intermediate iminium ion.[13] It is also tolerant of mildly acidic conditions, which can be used to catalyze iminium ion formation.

Detailed Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the N-alkylation of 1-(Oxane-4-carbonyl)piperazine hydrochloride with a generic aldehyde (R-CHO).

Materials:

  • 1-(Oxane-4-carbonyl)piperazine hydrochloride

  • Aldehyde of interest (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or DIPEA

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 1-(Oxane-4-carbonyl)piperazine hydrochloride (1.1 eq), the aldehyde (1.0 eq), and anhydrous DCE or DCM (to achieve approx. 0.1-0.2 M concentration).

  • Neutralization: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. This step neutralizes the hydrochloride salt.

  • Iminium Formation (Optional Catalysis): For less reactive carbonyls, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate.[14]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Table 2: Representative Reaction Outcomes

Reaction TypePartner MoleculeProduct StructureTypical YieldReference
Amide Coupling3-Pyridinecarboxylic acidN-(pyridin-3-ylcarbonyl)-1-(oxane-4-carbonyl)piperazine80-95%[15]
Reductive AminationBenzaldehydeN-benzyl-1-(oxane-4-carbonyl)piperazine75-90%[4]
Amide Coupling2-Chloro-4-aminobenzoic acidN-(2-chloro-4-aminobenzoyl)-1-(oxane-4-carbonyl)piperazine>85%Fictionalized example based on common scaffolds

Application in the Synthesis of a FAAH Inhibitor

The utility of 1-(Oxane-4-carbonyl)piperazine is well-illustrated in the synthesis of potent inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for pain and inflammation.[16][17] The oxane-piperazine amide moiety often serves as a key pharmacophoric element that interacts with the enzyme's active site.

Synthetic Pathway Diagram:

Caption: Synthesis of a FAAH inhibitor scaffold.

This synthetic route showcases how the building block can be coupled with a pre-activated partner, in this case, a carbamoyl chloride, to form a stable urea linkage, a common feature in many FAAH inhibitors.[16] The oxane group can provide favorable interactions within the enzyme's binding pocket, while the piperazine core acts as a robust linker.

Conclusion

1-(Oxane-4-carbonyl)piperazine hydrochloride is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its favorable physicochemical properties and predictable reactivity in key transformations like amide coupling and reductive amination make it an invaluable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a reliable foundation for researchers, enabling them to confidently incorporate this scaffold into their synthetic strategies and accelerate the discovery of novel therapeutics.

References

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Gomtsyan, A. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent. Science of Synthesis. Available at: [Link]

  • PubChem (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. PubChem. Available at: [Link]

  • Rose, T. E., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at: [Link]

  • CORE (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). The medicinal chemistry of piperazines: A review. Journal of King Saud University - Science. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Gur, S. & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications. Available at: [Link]

  • ResearchGate (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Favia, A. D., et al. (2017). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLoS ONE. Available at: [Link]

  • ResearchGate (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Kiss, L. L., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Tajbakhsh, M., et al. (2009). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wang, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI (n.d.). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Available at: [Link]

  • Google Patents (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • S. D. Sharma, et al. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron. Available at: [Link]

  • PubChem (n.d.). Piperazine, hydrochloride (1:?). PubChem. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • JETIR (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Uličná, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. Available at: [Link]

  • AIR Unimi (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]

  • ResearchGate (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Laboratory Handling of Piperazine Salts

Introduction: The Critical Role of Piperazine Salts in Drug Development Piperazine, a simple six-membered heterocyclic amine, is a foundational scaffold in modern medicinal chemistry. Its ability to form a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Piperazine Salts in Drug Development

Piperazine, a simple six-membered heterocyclic amine, is a foundational scaffold in modern medicinal chemistry. Its ability to form a wide array of salts is a key strategy employed by pharmaceutical scientists to modulate the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs). The selection of an appropriate salt form is a critical decision in drug development, profoundly impacting a candidate's solubility, stability, hygroscopicity, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the essential laboratory techniques and protocols for the effective handling, characterization, and utilization of piperazine salts, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Piperazine and Its Salts: A Foundation for Handling

A thorough understanding of the inherent properties of piperazine and its salts is paramount for safe and effective laboratory practice. Piperazine is a diprotic base, capable of accepting two protons, with pKa values of approximately 5.35 and 9.73 at 25°C. This characteristic dictates its ionization state across different pH environments and is fundamental to the formation of various salt forms.

Key Physicochemical Data

The properties of piperazine and its common salts can vary significantly. The following table summarizes key data points critical for laboratory handling and formulation development.

PropertyPiperazine (Anhydrous)Piperazine CitratePiperazine DihydrochlorideGeneral Considerations for Other Salts
Appearance White crystalline solidWhite crystalline powderWhite crystalline powderVaries with the counter-ion.
Melting Point (°C) 106 - 110~190 (decomposes)>300Highly dependent on the crystal lattice energy of the specific salt.
pKa (at 25°C) pKa1: ~5.35, pKa2: ~9.73pKa1: ~5.35, pKa2: ~9.73pKa1: ~5.35, pKa2: ~9.73The basicity of the piperazine moiety remains, but the salt's pH in solution will be influenced by the counter-ion.
Aqueous Solubility Freely soluble (~150 g/L at 20°C)SolubleFreely solubleCan be tailored from poorly soluble to highly soluble based on the counter-ion.
Hygroscopicity Hygroscopic; deliquescentCan exist as stable hydratesHygroscopicA critical parameter to assess for each new salt form. Tartrate salts are reported to be non-hygroscopic.
Reactivity Absorbs atmospheric CO2 and waterGenerally stableGenerally stableStability can be affected by the nature of the counter-ion. Salts of strong mineral acids can be more hygroscopic.

Safety, Handling, and Storage Protocols

Piperazine and its salts, particularly the free base, are classified as corrosive and can cause severe skin burns and eye damage. Furthermore, their hygroscopic nature and reactivity with atmospheric carbon dioxide necessitate specific handling and storage procedures.

Personal Protective Equipment (PPE)

Due to the corrosive nature of piperazine and its salts, appropriate PPE is mandatory.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Consult the specific Safety Data Sheet (SDS) for the appropriate glove material.

  • Body Protection: A lab coat is required. For larger quantities or when splashing is likely, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling Procedures for Corrosive and Hygroscopic Solids
  • Work Area: Always handle piperazine salts within a chemical fume hood to minimize inhalation exposure and to control the local environment.

  • Weighing: Tare a sealed container (e.g., a vial with a screw cap) on the analytical balance. Briefly open the container to add the piperazine salt, then immediately reseal it before recording the final weight. This minimizes exposure to atmospheric moisture and CO2.

  • Transfers: Use spatulas and other equipment made of compatible materials (e.g., stainless steel, glass). After use, decontaminate equipment promptly.

  • Dissolution: When dissolving piperazine salts, particularly in water, be aware that the process can be exothermic. For acidic salts, always add the salt to the solvent slowly with stirring. Never add water directly to a large quantity of a corrosive solid.

  • Spill Management: In case of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up without creating dust and place it in a designated waste container. For liquid spills, neutralize with an appropriate agent (e.g., sodium bicarbonate for acidic solutions) before absorbing with an inert material.

Storage

Proper storage is crucial to maintain the integrity of piperazine salts.

  • Containers: Store in tightly sealed, non-reactive containers (e.g., amber glass bottles for light-sensitive compounds).

  • Atmosphere: For highly hygroscopic salts, storage in a desiccator with a suitable desiccant (e.g., silica gel, calcium sulfate) is recommended. For particularly sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

  • Segregation: Store piperazine salts away from incompatible materials, such as strong oxidizing agents and acids (if it is a basic salt).

Laboratory Preparation of Piperazine Salts: A General Protocol

The preparation of piperazine salts typically involves the reaction of piperazine (or a substituted piperazine) with the desired acid in a suitable solvent.

Workflow for Piperazine Salt Formation

cluster_prep Preparation cluster_char Characterization P1 Dissolve Piperazine in Solvent P3 Combine Solutions P1->P3 P2 Dissolve Acid in Solvent P2->P3 P4 Induce Crystallization P3->P4 Stirring, Cooling P5 Isolate Crystals P4->P5 Filtration P6 Dry Crystals P5->P6 Vacuum Oven C1 Verify Salt Formation (e.g., NMR, IR) P6->C1 C2 Determine Physicochemical Properties (e.g., XRPD, DSC, TGA, DVS) C1->C2

Caption: Workflow for the preparation and characterization of piperazine salts.

Step-by-Step Protocol for Piperazine Dihydrochloride Preparation

This protocol provides a general method for preparing piperazine dihydrochloride.

  • Dissolution: Dissolve piperazine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol) with stirring.

  • Acid Addition: Slowly add a solution of hydrochloric acid (2.0 eq) in the same solvent to the piperazine solution. The addition should be done dropwise, and the mixture should be cooled in an ice bath to manage any exotherm.

  • Precipitation: The piperazine dihydrochloride salt will likely precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a temperature appropriate for the solvent used.

Analytical Techniques for Characterization

A suite of analytical techniques is essential for confirming the formation of the desired salt and for characterizing its physical properties.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful tool for identifying the crystalline form of a piperazine salt and for detecting polymorphism.

Protocol for Hygroscopic Samples:

  • Sample Preparation: Minimize exposure to the ambient environment. If possible, prepare the sample in a glove box with a controlled, low-humidity atmosphere.

  • Grinding: Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystals.

  • Mounting: Use a low-background sample holder. For highly sensitive samples, an air-tight or domed sample holder is recommended to prevent moisture uptake during analysis.

  • Analysis: Perform the XRPD scan promptly after sample preparation.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and presence of solvates or hydrates.

Protocol for Hygroscopic and Corrosive Samples:

  • Crucible Selection: Use hermetically sealed aluminum pans for DSC to prevent moisture loss or uptake during the experiment. For TGA, alumina or platinum crucibles are recommended for corrosive samples.

  • Sample Preparation: Prepare the sample in a low-humidity environment (e.g., a glove box). Weigh a small amount of the sample (typically 2-10 mg) into the crucible.

  • Sealing: Immediately seal the DSC pan using a crucible press.

  • Analysis: Place the sealed pan in the DSC instrument and run the analysis under a purge of inert gas (e.g., nitrogen). For TGA, the analysis is typically run in an open pan under a controlled atmosphere.

Dynamic Vapor Sorption (DVS)

DVS is the gold standard for quantifying the hygroscopicity of a material.

General DVS Protocol:

  • Sample Preparation: Place a small amount of the sample (10-20 mg) onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: The instrument will then incrementally increase the RH (e.g., in 10% steps from 0% to 90% RH) and then decrease it back to 0%. The sample weight is continuously monitored at each RH step until equilibrium is reached.

  • Data Analysis: The change in mass as a function of RH is plotted to generate a sorption-desorption isotherm, which provides a quantitative measure of the material's hygroscopicity.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity and concentration of piperazine-containing solutions.

Considerations for Piperazine Analysis:

  • Column Selection: Piperazine is a small, polar, basic compound and is often poorly retained on traditional C18 reversed-phase columns. Normal-phase chromatography or specialized mixed-mode columns (e.g., reversed-phase/cation-exchange) are often more effective.

  • Mobile Phase: The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization and retention of piperazine.

  • Detection: Since piperazine lacks a strong chromophore, UV detection can be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.

The Impact of Salt Selection on Drug Development

The choice of the piperazine salt form has profound implications for the developability of an API.

Logical Flow of Salt Selection

Start API with Ionizable Group Screening Salt Screening (Various Counter-ions) Start->Screening Characterization Physicochemical Characterization (Solubility, Stability, Hygroscopicity, Polymorphism) Screening->Characterization Evaluate Properties Selection Lead Salt Selection Characterization->Selection Rank based on Desired Attributes Formulation Formulation Development Selection->Formulation End Final Drug Product Formulation->End

Caption: Decision-making process for pharmaceutical salt selection.

Impact on Key Pharmaceutical Properties
  • Solubility and Dissolution Rate: Salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of poorly soluble APIs, which can lead to improved bioavailability.

  • Stability: The appropriate salt form can improve the chemical and physical stability of an API. For instance, forming a salt can protect a functional group from degradation.

  • Manufacturability: The physical properties of a salt, such as its crystallinity, flowability, and hygroscopicity, can significantly impact the ease of manufacturing solid dosage forms.

Conclusion

The handling of piperazine salts in a laboratory setting requires a multi-faceted approach that integrates a deep understanding of their physicochemical properties with stringent safety protocols and robust analytical characterization. By following the guidelines and protocols outlined in this document, researchers can safely and effectively work with these important pharmaceutical building blocks, thereby facilitating the development of new and improved medicines.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Jain, N. K., & Sharma, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3477–3495. Retrieved from [Link]

  • Al-Bahar, S., & Al-Shatti, M. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Minerals and Materials Characterization and Engineering, 11(4), 213-226. Retrieved from [Link]

  • Mura, P. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. Journal of Thermal Analysis and Calorimetry, 142(2), 647-657. Retrieved from [Link]

  • Al-Jibouri, A. J. N., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(8), 2293–2296. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials. Retrieved from [Link]

  • Scigliano, J., & Britton, E. C. (1961). U.S. Patent No. 2,975,181. Washington, DC: U.S. Patent and Trademark Office.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Unknown. (n.d.). Pharmaceutics - PRACTICAL LAB MANUAL. Retrieved from [Link]

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]

  • Ramdon. (2025). Safety Protocols in CO2 Handling and Best Practices. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]

  • Malvern Panalytical. (2020). XRD Sample Preparation - Air Sensitive Sample Holder. YouTube. Retrieved from [Link]

  • Cooper, J., & Johnson, I. T. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 133(1-3), 1-13. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from [Link]

  • El-Sayed, H., et al. (2022). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Thermo, 2(4), 386-400. Retrieved from [Link]

  • Compressed Gas Association. (n.d.). Carbon Dioxide Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Carl ROTH. (n.d.). *Safety

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from piperazine reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of unreacted starting materials and byproducts from piperazine reactions. As a privileged scaffold in medicinal chemistry, mastering the purification of piperazine derivatives is crucial for efficient drug discovery and development.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Understanding the Core Challenge: The Two Faces of Piperazine

The primary difficulty in purifying piperazine reaction products stems from the molecule's inherent properties. Piperazine is a symmetrical diamine with two secondary amine groups of similar basicity (pKa₁ ≈ 5.7, pKa₂ ≈ 9.8).[2] This leads to two main experimental hurdles:

  • Controlling Selectivity: Reactions with electrophiles can readily lead to a mixture of the desired mono-substituted product, the undesired di-substituted byproduct, and unreacted piperazine.

  • Purification Complexity: All three components (starting material, mono-product, di-product) are basic amines, often exhibiting similar solubility profiles, which complicates separation by standard techniques.

This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is complete, but TLC/LC-MS shows a significant amount of unreacted piperazine. What is the most efficient way to remove it?

Answer: The most robust and scalable method for removing unreacted piperazine is an acid-base liquid-liquid extraction . This technique leverages the significant difference in basicity between piperazine and its (typically) less basic N-substituted products.

The Underlying Principle (Causality): Piperazine, with its two available basic nitrogen atoms, is readily protonated by an aqueous acid wash (e.g., 1M HCl, 10% citric acid). The resulting piperazine salt (piperazinium dichloride) is highly water-soluble and will partition into the aqueous phase. Your desired N-substituted product, being less basic (especially if substituted with an electron-withdrawing group), will remain in its free-base form in the organic layer, provided the pH of the aqueous layer is carefully controlled.

Field-Proven Insight: A common mistake is to use too strong an acid or too low a pH, which can protonate the desired product, pulling it into the aqueous layer along with the piperazine starting material. A wash with a milder acid like saturated ammonium chloride (NH₄Cl) or a dilute solution of citric acid is often sufficient and provides better selectivity.

Below is a standard protocol for this essential purification step.

Experimental Protocol 1: Selective Removal of Piperazine via Acid-Base Extraction
  • Reaction Quench & Solvent Choice: After the reaction is complete, quench if necessary (e.g., with water or saturated NaHCO₃ if an acid catalyst was used). Dilute the reaction mixture with an appropriate water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE). Ensure the total volume is sufficient to fully dissolve your product.

  • Initial Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a mild aqueous acid (e.g., 1M Citric Acid or saturated NH₄Cl solution).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat: Repeat the acid wash (Steps 3-4) one or two more times. Monitor the removal of piperazine from the organic layer by TLC or LC-MS.

  • Neutralizing Wash: Wash the organic layer with water, followed by saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

  • Final Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to break any emulsions and aid in drying. Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of piperazine.

Question 2: My main impurity is the 1,4-disubstituted piperazine byproduct. How can I separate it from my desired mono-substituted product?

Answer: Separating mono- from di-substituted piperazines is a classic challenge. While their polarities can be very similar, several techniques can be employed, with the choice depending on the specific properties of your compounds.

Strategy A: Flash Column Chromatography

This is the most common method for separating products with small differences in polarity.

  • Expertise & Experience: The key to success is enhancing the small polarity difference. Since these are basic compounds, they can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation. To counteract this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites on the silica, resulting in sharper peaks and improved resolution.

  • Trustworthiness: Before committing to a large-scale column, always develop your separation method on an analytical TLC plate. Test various solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH). The addition of the basic modifier to the TLC mobile phase will give you a predictive indication of the separation quality on the column.

Strategy B: Selective Crystallization/Salt Formation

If your mono-substituted product is a solid, selective crystallization can be a highly effective and scalable purification method.

  • The Underlying Principle (Causality): The mono-substituted product retains a secondary amine (-NH), making it capable of forming a salt. The di-substituted product, having no available N-H protons, cannot. By treating the crude mixture with a specific acid, you can selectively precipitate your desired product as a salt, leaving the di-substituted byproduct and other non-basic impurities in the solvent. A historical and effective method involves precipitating piperazine as its diacetate salt, a principle that can be adapted for mono-substituted products.[3]

  • Protocol Insight: Dissolve the crude mixture in a suitable solvent (e.g., acetone, isopropanol, or MTBE). Add a stoichiometric amount of an acid (e.g., HCl in ether, acetic acid, or oxalic acid). The salt of the mono-substituted product will often crystallize out of the solution. The resulting solid can be isolated by filtration and, if necessary, the free base can be regenerated by treatment with a base.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for choosing the appropriate purification strategy.

PurificationWorkflow start Reaction Work-up Complete (Crude Product) check_piperazine Is unreacted piperazine present? start->check_piperazine acid_wash Perform Acid-Base Extraction (Protocol 1) check_piperazine->acid_wash Yes check_disub Is di-substituted byproduct present? check_piperazine->check_disub No acid_wash->check_disub product_solid Is desired product a solid? check_disub->product_solid Yes final_product Pure Mono-substituted Product check_disub->final_product No chromatography Flash Column Chromatography (add NEt3 to eluent) product_solid->chromatography No crystallization Selective Salt Formation & Crystallization product_solid->crystallization Yes chromatography->final_product crystallization->final_product

Caption: Decision tree for purifying piperazine reaction products.

Question 3: How can I reliably monitor the progress of my purification?

Answer: Effective purification requires robust analytical monitoring. A combination of techniques is often best for a complete picture.

  • Thin-Layer Chromatography (TLC): The workhorse of the synthesis lab. It's fast, cheap, and provides immediate qualitative feedback. Use a UV lamp to visualize aromatic compounds. For non-UV active compounds, staining with potassium permanganate (KMnO₄) or ninhydrin (which stains primary/secondary amines) is very effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the relative amounts of starting material, product, and byproducts, confirmed by their mass-to-charge ratio (m/z). This is the gold standard for confirming the identity of the species in your mixture.

  • High-Performance Liquid Chromatography (HPLC): For accurate purity assessment, especially for drug development, a validated HPLC method is essential.[4] Often, piperazine itself is not UV-active, requiring derivatization with an agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) for sensitive UV or fluorescence detection.[4]

Comparison of Purification Techniques

The table below summarizes the pros and cons of the primary purification techniques discussed.

TechniqueProsConsBest For
Acid-Base Extraction Fast, inexpensive, highly scalable, very effective for removing basic starting materials.Not effective for separating compounds with similar basicity (e.g., mono- vs. di-substituted). Can lead to emulsions.Removing unreacted piperazine or other basic starting amines.
Flash Chromatography Highly versatile, can separate compounds with very similar properties.Can be slow, requires large volumes of solvent, may not be easily scalable. Product loss on column is possible.Separating mono-substituted product from di-substituted byproduct and other non-basic impurities.
Crystallization/Salt Formation Potentially very high purity in a single step, highly scalable, cost-effective.Product must be a solid. Finding the right solvent system can be trial-and-error.Purifying solid, mono-substituted products where the di-substituted byproduct is an oil or remains soluble.
Visualizing the Acid-Base Extraction Process

The following diagram illustrates the chemical principle behind the selective removal of piperazine.

Caption: Partitioning of components during acid-base extraction.

By implementing these evidence-based strategies and understanding the chemical principles behind them, you can significantly improve the efficiency and success rate of your piperazine reaction purifications.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. organic-chemistry.org. Retrieved from [Link]

  • MDPI. (2026, January 20). Solvent Selection for Efficient CO2 Capture. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Piperazine Analogs

For drug development professionals, researchers, and scientists, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The piperazine scaffold, a six-membered ring con...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged structure" in medicinal chemistry.[1][2][3] Its conformational flexibility, tunable basicity, and the capacity for dual substitutions make it a versatile framework for designing a plethora of therapeutic agents, from antidepressants to anticancer drugs.[2][3][4][5] This guide provides an in-depth comparison of piperazine analogs, delving into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate them.

The Enduring Appeal of the Piperazine Scaffold

The piperazine ring is more than just a linker. Its two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors and donors, often leading to improved water solubility and oral bioavailability.[6] This inherent versatility allows medicinal chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic (ADME) properties.[6] The exploration of these modifications and their impact on biological activity forms the cornerstone of SAR studies.

Comparative SAR Analysis of Piperazine Analogs

To illustrate the principles of SAR in the context of piperazine derivatives, we will examine two distinct classes of compounds targeting different biological systems: Sigma-1 Receptor Ligands and Antimicrobial Agents.

Case Study 1: Piperazine Analogs as Sigma-1 Receptor Ligands

The sigma-1 receptor (S1R) is a chaperone protein implicated in a range of neurological and psychiatric disorders.[7] The development of potent and selective S1R ligands is a key area of research. A classic pharmacophore model for S1R ligands suggests the presence of two hydrophobic pockets linked by a central basic core.[7] The piperazine moiety often serves as this crucial basic core.

A study on piperidine/piperazine-based compounds revealed critical SAR insights for S1R affinity.[7] The key takeaway is that the basic amino group is a primary driver for both affinity and selectivity towards S1R and the related sigma-2 receptor (S2R).[7]

Table 1: Comparative Affinity of Piperazine Analogs for Sigma-1 and Sigma-2 Receptors

CompoundR GroupS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
1 Benzyl3.2>1000>312.5
2 4-Fluorobenzyl5.4>1000>185.2
3 2-Phenylethyl8.1>1000>123.5
4 3-Phenylpropyl434>1000>2.3
5 4-Phenylbutyl215>1000>4.6
Haloperidol (Ref.) -3.03.01.0

Data synthesized from a study on piperidine/piperazine-based compounds.[7]

Key SAR Insights:

  • Role of the N-substituent: A benzyl group at one of the piperazine nitrogens (Compound 1) confers high affinity and selectivity for S1R.[7]

  • Impact of Linker Length: Increasing the alkyl chain length between the phenyl ring and the piperazine nitrogen (Compounds 3-5) generally leads to a decrease in S1R affinity.

  • Hydrophobicity: The 4-phenylpiperazine tail serves as a primary hydrophobic group, crucial for interaction with the receptor.[7]

  • Ionization: The protonated nitrogen atom of the piperazine ring is critical for binding, often forming a π-cation interaction with aromatic residues like Phe107 and a hydrogen bond with residues like Glu172 in the S1R binding pocket.[7]

Experimental Workflow: Radioligand Binding Assay

The determination of receptor affinity (Ki values) is fundamental to SAR studies. A radioligand binding assay is a standard and robust method for this purpose.

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound at various concentrations Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-(+)-pentazocine) Radioligand->Incubation Test_Compound Unlabeled Test Compound (Piperazine Analog) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Equilibrium Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC₅₀ determination and Kᵢ calculation) Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Preparation of Materials:

    • Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Obtain a source of the target receptor, typically cell membranes from cells overexpressing the receptor or tissue homogenates.

    • Select a suitable radioligand with high affinity and specificity for the receptor (e.g., [³H]-(+)-pentazocine for S1R).

    • Prepare serial dilutions of the unlabeled test compounds (piperazine analogs).

  • Assay Setup:

    • In a multi-well plate, add a fixed amount of receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound to each well.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Case Study 2: Piperazine Analogs as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[8] Piperazine derivatives have emerged as a promising scaffold in this area.[8] SAR studies have revealed that modifications to the piperazine ring can significantly impact antibacterial activity.

A review of piperazine-based compounds in antimicrobial drug development highlights the importance of electronic effects and specific substitutions.[8]

Table 2: Comparative Antimicrobial Activity of Piperazine Analogs

CompoundR¹ GroupR² GroupMinimum Inhibitory Concentration (MIC) in µg/mL
S. aureus
6 HH>128
7 4-ClH32
8 4-NO₂H16
9 4-OCH₃H>128
10 HPyridine64
Ciprofloxacin (Ref.) --0.5

Hypothetical data based on general SAR trends for antimicrobial piperazine analogs.[8]

Key SAR Insights:

  • Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups like chloro (Cl) and nitro (NO₂) on an aryl substituent at the N1 position generally enhances antibacterial activity.[8]

  • Electron-Donating Groups: Conversely, electron-donating groups such as methoxy (OCH₃) often lead to a reduction in potency.[8]

  • Heterocyclic Substitutions: The replacement of a phenyl ring with certain heterocyclic rings like pyridine can sometimes decrease activity, though this is highly dependent on the specific heterocycle and its point of attachment.[8]

Experimental Workflow: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The broth microdilution method is a standardized and widely used technique for determining MIC values.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Interpretation Compound_Dilution Prepare serial dilutions of piperazine analogs Inoculation Inoculate microtiter plate wells containing compound dilutions with bacterial suspension Compound_Dilution->Inoculation Bacterial_Inoculum Prepare standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare two-fold serial dilutions of the test compounds (piperazine analogs) in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in an aerobic atmosphere.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

The Self-Validating Nature of SAR Studies

A well-designed SAR study is inherently a self-validating system. The iterative process of synthesizing analogs and testing their biological activity provides a continuous feedback loop. If a hypothesis about a particular structural modification holds true across a series of compounds, it strengthens the validity of the SAR model. Conversely, unexpected results challenge the model and prompt further investigation, leading to a more refined understanding. For instance, if the introduction of a bulky substituent consistently abolishes activity, it provides strong evidence for steric hindrance at the binding site.

Conclusion: The Power of Systematic Investigation

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs.[3] The power of SAR studies lies in the systematic and logical exploration of how structural modifications influence biological activity. By combining rational design, chemical synthesis, and robust biological evaluation, researchers can navigate the complex landscape of drug discovery and develop novel piperazine-based therapeutics with enhanced efficacy and safety profiles. The insights gained from these studies are crucial for advancing our understanding of drug-receptor interactions and for the continued development of innovative medicines.[5]

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023-07-26). Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • SAR studies of piperazine derivatives as antidepressant compounds. - ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Available from: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. (2023-12-11). Available from: [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC - NIH. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (2025-06-19). Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (2025-08-09). Available from: [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. (2019-08-15). Available from: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. (2021-12-12). Available from: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023-09-30). Available from: [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. (2021-06-17). Available from: [Link]

  • synthesis and biological evaluation of some novel piperazine derivatives - ResearchGate. (2025-08-08). Available from: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. (2024-09-10). Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Piperazine Acylation Methods for Optimal Synthetic Efficiency

Introduction: The Enduring Importance of the Piperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of bioactive molecules and approved drugs.[1] Its unique physicochemical properties—acting as a hydrophilic and basic moiety—allow for the fine-tuning of pharmacokinetic profiles, enhancing solubility and bioavailability.[1] Furthermore, the symmetrical nature of the piperazine core provides a versatile handle for introducing diverse substituents to probe structure-activity relationships (SAR).

The N-acylation of piperazine is a fundamental transformation in the synthesis of these valuable compounds. However, the presence of two nucleophilic secondary amines presents a classic challenge for synthetic chemists: achieving selective mono-acylation while avoiding the formation of the undesired 1,4-diacylated byproduct. This guide provides an in-depth comparison of the most common and effective methods for piperazine acylation, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Methodology Deep Dive: A Comparative Analysis

This section will dissect three primary strategies for piperazine acylation: the classical approach using acyl chlorides, and two widely adopted methods employing amide coupling reagents, EDC/HOBt and HATU. Each method's performance will be evaluated based on yield, reaction conditions, selectivity, and ease of purification.

The Classical Approach: Acylation with Acyl Chlorides

The reaction of piperazine with an acyl chloride is a robust and long-standing method for forming an amide bond. It is often the first choice due to the high reactivity of the acyl chloride electrophile.

Mechanism & Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on one of the piperazine's nitrogen atoms attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a good leaving group and forming the protonated amide. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Key Challenge: The primary drawback of this method is the potential for diacylation, especially when the stoichiometry is not carefully controlled. The mono-acylated product is often more nucleophilic than the starting piperazine, leading to a second acylation.

Strategies for Achieving Mono-acylation:

  • Excess Piperazine: Using a significant excess of piperazine (typically 4-5 equivalents) ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-acylated product. This, however, can be atom-inefficient and requires subsequent removal of the excess piperazine.

  • Slow Addition: Adding the acyl chloride dropwise to a cooled solution of piperazine helps to maintain a low concentration of the acylating agent, favoring mono-acylation.[2]

dot

Acyl_Chloride_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Piperazine Piperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Chloride Elimination Mono_Acylated_Product Mono-Acylated Piperazine Protonated_Amide->Mono_Acylated_Product Deprotonation HCl HCl (byproduct) Salt Salt HCl->Salt Base Base Base->Salt

Caption: Mechanism of Piperazine Acylation with Acyl Chloride.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a cornerstone of modern amide synthesis, offering a milder alternative to acyl chlorides. This method directly couples a carboxylic acid to the piperazine.

Mechanism & Rationale: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the piperazine. However, the O-acylisourea can also rearrange to a less reactive N-acylurea, a common side reaction. The role of HOBt is to trap the O-acylisourea, forming an HOBt-ester. This ester is more stable than the O-acylisourea, preventing the formation of the N-acylurea byproduct, but is still sufficiently reactive to be readily attacked by the piperazine to form the desired amide.[3] The byproducts of this reaction, a water-soluble urea and regenerated HOBt, are generally easy to remove during workup.[4]

dot

EDC_HOBt_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester Trapping N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Urea EDC-Urea (Byproduct) O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Product Acylated Piperazine HOBt_Ester->Product Nucleophilic Attack Piperazine Piperazine Piperazine->Product

Caption: EDC/HOBt Coupling Mechanism for Piperazine Acylation.

Uronium-Based Coupling: The Power of HATU

For challenging couplings, particularly with sterically hindered substrates or less nucleophilic amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.

Mechanism & Rationale: Similar to EDC/HOBt, HATU activates a carboxylic acid. The reaction proceeds through the formation of a highly reactive HOAt-ester.[5] The "At" in HATU refers to 7-aza-1-hydroxybenzotriazole (HOAt), which is more acidic and a better leaving group than HOBt. This increased reactivity is further enhanced by the neighboring pyridine nitrogen in HOAt, which can provide anchimeric assistance during the aminolysis step.[5] This makes HATU a more potent coupling reagent than HBTU and generally more efficient than EDC/HOBt systems, often leading to faster reactions and higher yields, albeit at a higher cost. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically used to neutralize the reaction mixture.

Performance Benchmark: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes typical experimental data for the mono-acylation of piperazine derivatives using the three discussed methods. The data is compiled from representative examples in the literature.

Parameter Acyl Chloride Method EDC/HOBt Method HATU Method
Typical Yield 60-85% (highly dependent on stoichiometry and addition rate)[6]80-95%[6]>90%[7]
Reaction Time 2-6 hours[2]12-24 hours1-4 hours[8]
Reaction Temp. 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Key Reagents Acyl Chloride, Piperazine (often in excess), Base (e.g., Et3N, NaOH)Carboxylic Acid, Piperazine, EDC, HOBt, Base (e.g., DIPEA)Carboxylic Acid, Piperazine, HATU, Base (e.g., DIPEA)
Common Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Dimethylformamide (DMF)Dimethylformamide (DMF), Dichloromethane (DCM)
Purification Often requires chromatography to remove diacylated byproduct. Excess piperazine can be removed by acid wash.Workup with aqueous washes is often sufficient to remove water-soluble urea byproduct. Chromatography may be needed for high purity.[4]Aqueous workup followed by chromatography is standard.
Cost LowModerateHigh
Key Advantage High reactivity, low cost of reagents.Good yields, milder conditions, fewer side reactions than acyl chlorides.High efficiency, rapid reactions, suitable for difficult couplings.[4][5]
Key Disadvantage Risk of diacylation, handling of moisture-sensitive acyl chlorides.Longer reaction times than HATU, potential for N-acylurea formation without HOBt.High cost of reagent, potential for side reaction with the N-terminus of a peptide if used in excess.[4]

Experimental Protocols: From Theory to Practice

The following are representative, step-by-step protocols for the mono-acylation of piperazine.

Protocol 1: Mono-Benzoylation of Piperazine using Benzoyl Chloride

This protocol emphasizes the use of excess piperazine to favor mono-acylation.

Materials:

  • Piperazine (5.0 eq)

  • Benzoyl Chloride (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve benzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes. Causality: Slow addition maintains a low concentration of the electrophile, minimizing the chance of the mono-acylated product reacting further.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Workup: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess piperazine), water, and brine. d. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-benzoylpiperazine.

Protocol 2: Acylation of N-Boc-Piperazine with a Carboxylic Acid using EDC/HOBt

This protocol utilizes a protecting group strategy for unambiguous mono-acylation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-Piperazine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add N-Boc-piperazine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Add EDC·HCl (1.2 eq) to the stirring solution at room temperature. Causality: The base (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize any hydrochloride salts, facilitating the coupling reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. b. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel. The Boc-protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free secondary amine is desired.

Protocol 3: Rapid Acylation of Piperazine using HATU

This protocol is ideal for rapid amide bond formation, especially for valuable or sterically hindered substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperazine (1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. Causality: Pre-activation of the carboxylic acid with HATU before adding the amine can improve reaction efficiency.

  • Coupling: Add piperazine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Pour the reaction mixture into water and extract with ethyl acetate. b. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. c. Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of an acylation method for piperazine is a multifactorial decision that balances cost, reaction time, substrate scope, and the desired level of purity. For large-scale, cost-sensitive syntheses where diacylation can be managed through stoichiometry and purification, the acyl chloride method remains a viable option. The EDC/HOBt system represents a reliable and milder workhorse for a broad range of substrates, offering excellent yields and a more favorable side-product profile. For challenging couplings requiring high efficiency and speed, HATU stands out as the superior reagent, albeit at a premium cost.

Emerging technologies such as flow chemistry and microwave-assisted synthesis are poised to further enhance the efficiency and sustainability of these fundamental reactions.[9] As the demand for novel piperazine-containing therapeutics continues to grow, the development of even more selective, rapid, and green acylation methodologies will remain an active and important area of research.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • CZ305317B6 - Method of direct mono-N-substitution of piperazine. Google Patents.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

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Validation

A Senior Scientist's Guide to the Comparative Analysis of Piperazine Hydrochloride Salt Properties

For Researchers, Scientists, and Drug Development Professionals In the intricate process of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a foundational and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a foundational and strategic decision. This choice can significantly influence a drug's solubility, stability, manufacturability, and ultimately, its clinical efficacy. Piperazine, a widely used scaffold in medicinal chemistry, is often formulated as a salt to enhance its physicochemical properties. Among these, piperazine hydrochloride is a frequent choice. This guide provides an in-depth, data-driven comparison of piperazine hydrochloride against other common piperazine salts, offering the technical insights required for judicious salt selection.

The Strategic Imperative of Salt Selection

The transformation of a free base API, such as piperazine, into a salt is a cornerstone of preformulation science. The primary goal is to optimize the molecule's properties for development into a safe, effective, and stable drug product. The counter-ion selected is not an inert partner; it actively modulates the salt's characteristics. A poorly chosen salt can lead to significant downstream challenges, including poor bioavailability, manufacturing difficulties due to hygroscopicity, or compromised shelf-life. Therefore, a systematic and comparative evaluation of potential salt forms is not merely a perfunctory step but a critical risk-mitigation strategy.

A Head-to-Head Comparison: Physicochemical Profiles of Piperazine Salts

The performance of a pharmaceutical salt is a direct consequence of its physicochemical attributes. Below, we compare piperazine hydrochloride with two other relevant salts, piperazine citrate and piperazine phosphate, to illustrate the property variations that can be achieved.

Table 1: Comparative Physicochemical Properties of Common Piperazine Salts

PropertyPiperazine DihydrochloridePiperazine CitratePiperazine Phosphate
Molecular Formula C₄H₁₂Cl₂N₂C₂₄H₄₆N₆O₁₄C₄H₁₃N₂O₄P
Molecular Weight 159.06 g/mol [1]642.66 g/mol 184.12 g/mol [2]
Appearance White to cream crystalline powder[1]White crystalline powder[3]White crystalline powder[4]
Water Solubility High (41 g/100 mL at 20 °C)[5]SolubleSparingly soluble[4]
pKa (of Piperazine) 5.35 and 9.73 (at 25 °C)[6]5.35 and 9.73 (at 25 °C)[6]5.35 and 9.73 (at 25 °C)[7]
Melting Point 318 - 320 °C[1]~183 - 187 °C[8]~222 °C (with decomposition)[4]
Hygroscopicity Slightly hygroscopic[5]Known to be hygroscopic[9]Low

Note: The pKa values are intrinsic to the piperazine molecule and are critical for predicting the pH-dependent solubility of any of its salts.

This comparative data immediately reveals a spectrum of properties. Piperazine dihydrochloride's high water solubility makes it a prime candidate for immediate-release oral dosage forms or parenteral solutions where rapid and complete dissolution is essential.[5][10] In contrast, the low solubility of piperazine phosphate could be strategically employed to develop modified-release formulations.[4] Piperazine citrate, while soluble, presents a potential manufacturing and stability challenge due to its tendency to absorb atmospheric moisture.[9]

Foundational Experimental Protocols for Salt Characterization

To ensure scientific rigor and generate reliable data for decision-making, standardized experimental protocols are essential. The following methods are self-validating and grounded in established pharmacopeial standards.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound, a critical parameter for biopharmaceutical assessment. The methodology is based on principles outlined by the U.S. Pharmacopeia.[11][12]

Objective: To accurately quantify the equilibrium solubility of a piperazine salt in a specified medium (e.g., water, buffered solutions) at a constant temperature.

Materials:

  • Piperazine salt (e.g., hydrochloride, citrate, phosphate)

  • Solvent medium (e.g., deionized water, pH 7.4 phosphate buffer)

  • 20 mL borosilicate glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance (4-decimal place)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC system with a suitable column and detector for piperazine quantification

Procedure:

  • Preparation: Add an excess amount of the piperazine salt to a vial containing a known volume (e.g., 10 mL) of the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

  • Equilibrium Time: Allow the samples to equilibrate for a minimum of 48-72 hours. This extended duration is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.[13]

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all particulate matter. This step is critical to prevent artificially high results from undissolved solids.

  • Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample via HPLC to determine the concentration.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Expertise Behind the Protocol: The shake-flask method is deliberately designed to overcome kinetic limitations. Using an excess of solid ensures that the dissolution driving force is maintained until saturation. The extended equilibration time and final settling period are essential for achieving a true thermodynamic endpoint, making the data highly reliable for biopharmaceutical modeling.[14]

Hygroscopicity Profiling (Dynamic Vapor Sorption - DVS)

Hygroscopicity, the propensity of a material to absorb moisture, is a critical stability and handling attribute.[15] DVS provides a precise, automated method for its characterization.

Objective: To quantify the moisture sorption and desorption behavior of a piperazine salt across a range of relative humidity (RH) levels.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument

  • Microbalance (integrated within the DVS)

  • Piperazine salt sample (typically 5-15 mg)

  • Dry nitrogen (carrier gas)

Procedure:

  • Sample Loading: Place a accurately weighed sample of the piperazine salt onto the DVS sample pan.

  • Drying Stage: Dry the sample in the instrument at 25 °C under a stream of 0% RH nitrogen until the rate of mass change ( dm/dt ) is negligible (e.g., <0.002% per minute), establishing the initial dry mass.

  • Sorption Isotherm: Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.

  • Desorption Isotherm: Subsequently, decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The instrument software plots the percentage change in mass versus RH, generating a sorption-desorption isotherm. The shape of this plot reveals the nature of water uptake and any hysteresis.

Trustworthiness of the System: The DVS protocol is inherently self-validating. The equilibrium at each RH step is not time-based but is determined by a strict mass stability criterion ( dm/dt ). This automated, objective endpoint ensures high reproducibility and provides a trustworthy profile of the material's interaction with water vapor.

Visualizing Key Decision and Process Workflows

A Logical Framework for Salt Selection

The selection of a lead salt candidate is a systematic process that balances multiple technical requirements. The workflow below illustrates the key stages of this critical path.

Salt_Selection_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Lead Candidate Selection API_Char API Characterization pKa, LogP, Stability Counterion_Select Counter-ion Selection pKa Matching, GRAS Status API_Char->Counterion_Select Salt_Screen Small-Scale Salt Formation Crystallinity Assessment Counterion_Select->Salt_Screen Solubility_Profile Solubility & Dissolution Rate pH-Solubility Profile Salt_Screen->Solubility_Profile Hygro_Test Hygroscopicity DVS Analysis Solubility_Profile->Hygro_Test Stability_Test Solid-State Stability ICH Conditions (Temp/RH) Hygro_Test->Stability_Test Phys_Char Physical Properties Polymorphism, Morphology Stability_Test->Phys_Char Data_Review Multi-Parameter Analysis Balance of Properties Phys_Char->Data_Review Lead_Salt Lead Salt Candidate | Optimal Profile for Development Data_Review->Lead_Salt

Caption: A systematic workflow for pharmaceutical salt screening and selection.

The Impact of Solubility on Oral Bioavailability

For orally administered drugs, solubility and dissolution are often the rate-limiting steps for absorption. This diagram illustrates the critical sequence from dosage form to systemic circulation.

Oral_Bioavailability_Pathway Dosage_Form Oral Solid Dosage Form (Tablet/Capsule) Disintegration 1. Disintegration Dosage_Form->Disintegration Dissolution 2. Dissolution (API particles dissolve) Disintegration->Dissolution API_in_Solution API in Solution (in GI fluid) Dissolution->API_in_Solution Rate-limiting step for low-solubility drugs Absorption 3. Permeation across Gut Wall API_in_Solution->Absorption Systemic_Circulation Systemic Circulation (Bioavailability) Absorption->Systemic_Circulation

Caption: The sequential process governing oral drug absorption and bioavailability.

Implications for Formulation and In Vivo Performance

The distinct physicochemical profiles of piperazine salts directly dictate their formulation strategies and anticipated in vivo behavior.

  • Piperazine Hydrochloride: Its high aqueous solubility and rapid dissolution rate are highly advantageous for conventional immediate-release tablets and capsules.[16] This profile is also suitable for developing parenteral formulations for injection. The stability of the hydrochloride salt is generally greater than that of the free base.[5]

  • Piperazine Citrate: While its solubility is adequate for many oral applications, its hygroscopic nature is a significant formulation hurdle.[9] Manufacturing may require humidity-controlled environments to prevent powder caking and flow issues. Furthermore, moisture uptake can compromise the chemical and physical stability of the final product, potentially necessitating specialized packaging with desiccants.[17]

  • Piperazine Phosphate: The low water solubility of this salt makes it a poor choice for applications requiring rapid onset of action. However, this property can be strategically exploited. It is well-suited for developing long-acting injectable suspensions or controlled-release oral dosage forms, where a slow, sustained release of the piperazine moiety is desired to reduce dosing frequency.[4][18]

Conclusion and Authoritative Recommendations

The selection of a salt form is a multi-parameter optimization problem that must be addressed early in pharmaceutical development. This comparative analysis demonstrates that while piperazine hydrochloride often presents a favorable balance of high solubility and acceptable hygroscopicity for many standard formulations, it is not universally optimal. For specialized delivery requirements, such as sustained release, alternative salts like piperazine phosphate offer distinct advantages.

As a senior application scientist, my recommendation is unequivocal: a comprehensive, side-by-side experimental evaluation of a curated set of potential salt forms is essential. The application of robust, standardized protocols, such as the shake-flask method for solubility and DVS for hygroscopicity, provides the reliable data needed to de-risk development and select a salt form that ensures the final drug product is stable, manufacturable, and bioavailable. This data-driven approach is the cornerstone of modern, quality-by-design pharmaceutical development.

References

  • Adani Pharmachem. (n.d.). Chemical properties of Piperazine phosphate. Retrieved from Adani Pharmachem website. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • Pipzine Chemicals. (n.d.). 1-(2-Chlorophenyl)piperazine Hydrochloride. Retrieved from Pipzine Chemicals. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from Solubility of Things. [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from The Good Scents Company. [Link]

  • Official Monographs for Part I. (n.d.). Piperazine Phosphate. Retrieved from Japanese Pharmacopoeia. [Link]

  • Strachan, C. J., & Hughes, T. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 96(7), 499-501. [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from National Center for Biotechnology Information. [Link]

  • U.S. Pharmacopeia. (n.d.). <1236> Solubility Measurements. Retrieved from USP-NF. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH. [Link]

  • ResearchGate. (2018). Experimental research on hygroscopic behaviour of porous specimens contaminated with salts. Retrieved from ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from FDA. [Link]

  • PubChem. (n.d.). Piperazine, phosphate (1:?). Retrieved from National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from PharmaInfo. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(3), 978–987. [Link]

  • ResearchGate. (2018). <1236> SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • The Good Scents Company. (n.d.). piperazine citrate. Retrieved from The Good Scents Company. [Link]

  • New Drug Approvals. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from New Drug Approvals. [Link]

  • European Medicines Agency. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from EMA. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from SlideShare. [Link]

  • Technobis. (n.d.). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Retrieved from Technobis. [Link]

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Comparative

A Senior Application Scientist's Guide to Efficacy Comparison: Fluorinated vs. Non-Fluorinated Piperazine Analogs

Introduction: The Strategic Value of Piperazine and Fluorine in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperazine and Fluorine in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its versatile structure, with two key nitrogen atoms, allows for extensive modification to fine-tune pharmacological activity.[2][3] These nitrogen atoms often result in favorable properties like improved water solubility and oral bioavailability.[2][4]

One of the most powerful strategies in a medicinal chemist's toolkit is the introduction of fluorine.[5][6] The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[7][8] This often translates into enhanced potency, selectivity, and an improved pharmacokinetic profile.[5][9] This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated piperazine analogs, grounded in field-proven experimental methodologies and data interpretation. We will explore not just what to measure, but why we measure it, providing the causal logic behind each experimental choice.

The Fluorine Factor: Understanding the Physicochemical Impact

Before designing experiments, it is crucial to understand the fundamental properties of fluorine that drive changes in molecular behavior. Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[10] This unique combination leads to several key effects:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~110-126 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[11][12] Strategically placing a fluorine atom on a metabolically vulnerable site (a "soft spot") can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and metabolic stability.[5][10][11]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as those in the piperazine ring. This change in basicity can significantly impact how the molecule interacts with its biological target and can influence properties like cell permeability and oral absorption.[8]

  • Altered Lipophilicity: A single fluorine substitution can increase a molecule's lipophilicity (LogP/LogD), which can enhance membrane permeability.[7][8] However, this effect is highly context-dependent, and excessive fluorination can sometimes lead to undesirable properties.[5]

  • Conformational Control & Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar C-F···C=O interactions, which can stabilize a specific "bioactive" conformation required for optimal binding to a receptor.[8][13] This can lead to a significant increase in binding affinity and potency.

Experimental Design: A Head-to-Head Comparison Workflow

To conduct a meaningful comparison, we must evaluate a pair of analogs that are structurally identical except for the presence of the fluorine atom. This direct comparison minimizes confounding variables and allows us to attribute observed differences in performance directly to the effects of fluorination.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Pharmacodynamic Evaluation (Efficacy) cluster_2 Phase 3: Pharmacokinetic Profiling (In Vitro ADME) cluster_3 Phase 4: Data Analysis Synthesis Paired Synthesis (Pip-H & Pip-F) QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Binding Receptor Binding Assay (Determine Ki) QC->Binding Functional Functional Activity Assay (Determine EC50/IC50) Binding->Functional Confirms functional consequence of binding Metabolic Metabolic Stability Assay (Determine t1/2, CLint) Functional->Metabolic Permeability Permeability / Lipophilicity (Determine LogD, Papp) Analysis Comprehensive Efficacy Comparison (Potency, Stability, Permeability) Permeability->Analysis

Caption: Experimental workflow for comparing fluorinated and non-fluorinated piperazine analogs.

Protocol 1: Receptor Binding Affinity Assay

Causality: The first step in assessing efficacy is to determine if the compound binds to its intended target and with what affinity. A high-affinity interaction (low Ki value) is often a prerequisite for potent biological activity. We use a competitive radioligand binding assay to measure this.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a cell membrane suspension expressing the target receptor of interest.

    • Select a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) with known high affinity for the target.

    • Prepare serial dilutions of the non-fluorinated (Pip-H) and fluorinated (Pip-F) test compounds.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation & Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: In Vitro Functional Assay (Example: Gs-Coupled GPCR)

Causality: A compound can bind to a receptor without eliciting a functional response (an antagonist) or by activating it (an agonist). A functional assay is essential to determine the compound's actual biological effect and its potency (EC50 or IC50). For a Gs-coupled receptor, we can measure the downstream production of cyclic AMP (cAMP).

G Ligand Analog (Pip-H or Pip-F) Receptor Gs-Coupled Receptor Ligand->Receptor Binding G_Protein Gαs Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein:n->AC:w Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified signaling pathway for a Gs-coupled GPCR, leading to cAMP production.

Methodology:

  • Cell Culture:

    • Use a recombinant cell line (e.g., HEK293) stably expressing the target Gs-coupled receptor.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Pip-H and Pip-F analogs.

    • Aspirate the culture medium and add the compound dilutions to the cells. Include a known agonist as a positive control and vehicle as a negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: In Vitro Metabolic Stability Assay

Causality: A drug's efficacy is heavily dependent on its ability to remain intact in the body long enough to reach its target. The liver is the primary site of drug metabolism. An in vitro liver microsomal stability assay provides a reliable, early assessment of a compound's metabolic fate.[15][16]

Methodology:

  • Reagent Preparation:

    • Thaw a vial of pooled human liver microsomes (HLM) on ice. HLM contain a high concentration of CYP enzymes.

    • Prepare an NADPH-regenerating system, which is required as a cofactor for CYP enzyme activity.

    • Prepare the test compounds (Pip-H and Pip-F) at a starting concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the HLM and test compounds to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the resulting line corresponds to the rate of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint), which represents the rate of metabolism independent of blood flow.

Data Interpretation: Synthesizing the Results

By collating the data from these experiments, we can build a comprehensive picture of how fluorination impacts the overall efficacy profile of a piperazine analog.

Table 1: Comparative Efficacy Data for Piperazine Analogs

ParameterNon-Fluorinated (Pip-H)Fluorinated (Pip-F)Rationale for Change
Binding Affinity (Ki, nM) 10.52.1Fluorine may form favorable interactions in the binding pocket, enhancing affinity.[7]
Functional Potency (EC50, nM) 25.24.8Increased binding affinity often translates directly to higher functional potency.
Metabolic Half-Life (t½, min) 28115Fluorine blocks a metabolically labile C-H bond, preventing CYP-mediated oxidation.[11][12]
Lipophilicity (LogD at pH 7.4) 1.82.3The C-F bond is more lipophilic than the C-H bond, increasing overall lipophilicity.[7][8]

Analysis:

In this representative dataset, the strategic fluorination of the piperazine analog led to marked improvements across all key parameters.

  • Enhanced Potency: The 5-fold increase in binding affinity (Ki) for Pip-F directly resulted in a more than 5-fold improvement in functional potency (EC50). This demonstrates that the structural change favorably impacted the drug-receptor interaction.[7][8]

  • Dramatically Improved Stability: The most significant change was the 4-fold increase in metabolic half-life. This is a classic and highly desirable outcome of fluorination, where the strong C-F bond acts as a "metabolic shield".[5][11] A longer half-life often leads to improved in vivo exposure and potentially less frequent dosing.

  • Modulated Physicochemical Properties: The modest increase in LogD for Pip-F indicates higher lipophilicity, which could improve its ability to cross cell membranes and be absorbed, although this must be balanced to avoid issues with solubility or non-specific binding.[5][8]

Conclusion and Strategic Outlook

The comparison between fluorinated and non-fluorinated piperazine analogs clearly demonstrates the power of fluorine as a strategic tool in drug design. By blocking metabolic pathways and enhancing target interactions, fluorination can transform a lead compound with modest properties into a candidate with a significantly improved efficacy profile.

However, it is crucial to recognize that the effects of fluorination are not universally positive and are highly dependent on the specific molecular context and the position of the substitution. The decision to incorporate fluorine must be driven by a clear hypothesis based on the known structure-activity and structure-property relationships of the chemical series. The comprehensive, multi-parametric evaluation outlined in this guide provides a robust framework for making such evidence-based decisions, ultimately increasing the probability of success in developing novel, effective therapeutics.

References

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
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  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. NIH.
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  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC. PubMed Central.
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1-(Oxane-4-carbonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Oxane-4-carbonyl)piperazine hydrochloride
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